1-Benzylpiperazin-2-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUUIDSBIFYYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzylpiperazin-2-one Hydrochloride
Forward
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical properties of 1-benzylpiperazin-2-one and its hydrochloride salt. It is imperative to distinguish this molecule from the extensively studied and regulated compound, 1-benzylpiperazine (BZP). The introduction of a carbonyl group at the 2-position of the piperazine ring fundamentally alters the molecule's chemical and pharmacological properties. This guide will synthesize the available data for the parent compound, 1-benzylpiperazin-2-one, and extrapolate the expected characteristics of its hydrochloride salt, noting where specific experimental data for the salt form is not publicly available.
Structural Elucidation and Physicochemical Properties
1-Benzylpiperazin-2-one is a derivative of piperazine featuring a benzyl group attached to one nitrogen and a carbonyl group adjacent to it, forming a cyclic amide (a lactam). This structure is fundamentally different from 1-benzylpiperazine (BZP), which lacks the carbonyl group and is known for its stimulant properties.[1]
Core Structure
The presence of the amide group in 1-benzylpiperazin-2-one introduces a plane of rigidity and alters the electronic properties and basicity of the adjacent nitrogen atoms compared to BZP. The tertiary amine at position 4 remains a basic center, which is the site of protonation to form the hydrochloride salt.
Caption: 2D Structure of 1-Benzylpiperazin-2-one.
Physicochemical Data Summary
Quantitative data for 1-benzylpiperazin-2-one is limited. The following table summarizes computed and available data for the free base.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O | PubChem[2] |
| Molecular Weight | 190.24 g/mol | PubChem[2] |
| CAS Number | 59702-21-5 | PubChem[2] |
| Appearance | Pale Yellow Solid | Sigma-Aldrich |
| Purity | ≥96% | Sigma-Aldrich |
| Computed XLogP3 | 0.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
Properties of the Hydrochloride Salt
While specific experimental data for 1-benzylpiperazin-2-one hydrochloride is scarce, its properties can be inferred from the behavior of similar amine hydrochlorides:
-
Formulation: The hydrochloride salt is formed by reacting the free base with hydrochloric acid. The tertiary amine at the 4-position is the most likely site of protonation.
-
Solubility: Amine hydrochloride salts are typically more soluble in aqueous solutions and polar solvents like methanol and ethanol compared to their free base counterparts. This is a critical consideration for formulation and in vitro biological assays. The free base of the related compound, 1-benzylpiperazine, is insoluble in water.[3]
-
Melting Point: The melting point of the hydrochloride salt is expected to be significantly higher than that of the free base due to its ionic character.
-
Stability: The hydrochloride salt is generally more stable and less prone to degradation than the free base, making it preferable for storage and handling.
Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis of 1-benzylpiperazin-2-one can be envisioned through several standard organic chemistry transformations. A common and efficient method would be the N-alkylation of piperazin-2-one with a benzyl halide.
Caption: Proposed synthesis of 1-benzylpiperazin-2-one.
Experimental Rationale:
-
Choice of Reactants: Piperazin-2-one provides the core lactam structure. Benzyl chloride or bromide are effective benzylating agents.
-
Role of the Base: A weak, non-nucleophilic base is crucial. Its purpose is to deprotonate the secondary amine of piperazin-2-one, increasing its nucleophilicity for the attack on the benzyl halide. A strong base could potentially hydrolyze the amide bond.
-
Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction without interfering.
-
Work-up and Purification: The reaction would typically be followed by an aqueous work-up to remove the base and byproduct salt. The final product would then be purified using column chromatography or recrystallization.
Formation of the Hydrochloride Salt
To obtain the hydrochloride salt, the purified 1-benzylpiperazin-2-one free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in a solvent like ether or as dry HCl gas). The resulting salt typically precipitates out of the solution and can be collected by filtration.
Chemical Reactivity
-
Amide Group: The lactam functionality is susceptible to hydrolysis under strong acidic or basic conditions, which would open the piperazine ring.
-
Tertiary Amine: The N-benzyl nitrogen is part of an amide and is therefore non-basic. The piperazine nitrogen at the 4-position is a typical tertiary amine, capable of acting as a base, a nucleophile, and undergoing oxidation.
-
Benzyl Group: The benzyl group can be removed through catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium catalyst), which is a common strategy to deprotect the 1-position of the piperazine ring for further functionalization.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and quantity of this compound.
Sources
Technical Monograph: 1-Benzylpiperazin-2-one Hydrochloride
This is an in-depth technical guide on 1-Benzylpiperazin-2-one hydrochloride , structured for drug development professionals and researchers.
Pharmacological Profile, Mechanistic Scaffolding, and Experimental Applications[1][2]
Executive Summary
This compound (CAS: 59702-21-5 for free base; HCl salt forms vary) is a privileged heterocyclic scaffold utilized extensively in medicinal chemistry.[1][2][3][4][5] Unlike its structural analog 1-Benzylpiperazine (BZP)—a potent monoamine releaser and recreational stimulant—the 2-one (lactam) derivative exhibits a distinct pharmacological profile characterized by reduced basicity and altered hydrogen-bonding potential.[1]
While often encountered as a high-value intermediate in the synthesis of RET kinase inhibitors , Sigma-1 receptor ligands , and peptidomimetics , the compound itself possesses intrinsic bioactivity as a chiral beta-turn mimic and a weak modulator of monoaminergic systems.[1] This guide dissects its mechanism of action (MoA) primarily through its role as a pharmacophore that confers metabolic stability and target specificity to complex drug candidates.
Part 1: Chemical & Pharmacological Identity[1][5][7]
| Property | Specification |
| IUPAC Name | This compound |
| Common Abbreviation | 1-BP-2-one HCl |
| Chemical Class | Piperazinone (Lactam); Peptidomimetic Scaffold |
| Molecular Formula | |
| Key Structural Feature | The Lactam (C=O at C2) reduces the basicity of the N1 nitrogen, distinguishing it from the psychostimulant BZP.[1][6] The N4 nitrogen remains basic, allowing for salt formation (HCl) and receptor interaction. |
| Primary Applications | Fragment-based drug discovery (FBDD), Sigma-1 agonist synthesis, RET kinase inhibition, Protease inhibition.[1] |
Structural Distinction: The "Lactam Effect"
The critical mechanistic differentiator between 1-Benzylpiperazin-2-one and BZP is the carbonyl group at position 2.[1]
-
BZP (Stimulant): Both nitrogens are amines.[1] High affinity for Dopamine Transporter (DAT) and Serotonin Transporter (SERT).[1]
-
1-Benzylpiperazin-2-one: The N1 nitrogen is amidic (neutral).[1] This abolishes the high-affinity DAT binding characteristic of BZP, reducing psychostimulant potential while creating a rigid scaffold that mimics the peptide bond (
) in protein secondary structures.[1]
Part 2: Mechanism of Action (The Core)
The "Mechanism of Action" of 1-Benzylpiperazin-2-one is best understood in two contexts: Intrinsic Activity (direct effects) and Pharmacophoric Action (mechanism conferred to derivatives).[1]
1. Intrinsic Activity: Weak Monoaminergic & Sigma Modulation
Although less potent than BZP, the hydrochloride salt retains a protonated secondary amine at N4.
-
Serotonergic Modulation: Limited data suggests the compound acts as a weak serotonin reuptake inhibitor or partial agonist, likely due to the N4-benzyl pharmacophore overlap with 5-HT ligands.[1] Note: Caution is advised regarding grey-literature claims of "amphetamine-like" potency; the lactam significantly dampens this effect.[1]
-
Sigma-1 Receptor (
R) Affinity: The -benzylpiperazine moiety is a classic "anchor" for the Sigma-1 receptor.[1] The 2-one ring introduces a hydrogen bond acceptor (carbonyl), which can alter binding kinetics, often favoring neuroprotective signaling pathways over the psychotomimetic pathways associated with pure sigma agonists.
2. Pharmacophoric Action: Peptidomimetic "Turn" Mimicry
In drug design, the piperazin-2-one ring is a constrained dipeptide isostere .[1]
-
Mechanism: It mimics the
-turn of a peptide chain.[1] The rigid ring structure locks the -C and C -C(=O) bonds, reducing the entropic penalty of binding to enzymes (like proteases or kinases).[1] -
Target: This mechanism is exploited in Prolyl Oligopeptidase (POP) inhibitors and Caspase-3 inhibitors, where the piperazinone ring replaces a proline residue, blocking the catalytic active site.
3. Downstream Signaling (Kinase Inhibition)
When incorporated into larger molecules (e.g., Pyrazolo[1,5-a]pyridine derivatives), the 1-benzylpiperazin-2-one moiety functions as a solvent-exposed "tail" that interacts with the hinge region of kinases.[1]
-
Target: RET Kinase (Rearranged during Transfection).[1]
-
Effect: Inhibition of RET autophosphorylation
Blockade of RAS/MAPK and PI3K/AKT pathways Apoptosis in RET-driven cancers (e.g., Medullary Thyroid Cancer).[1]
Part 3: Visualization of Signaling Pathways
Diagram 1: The Pharmacophoric Role in RET Kinase Signaling Blockade
This diagram illustrates how the piperazinone scaffold (as part of a larger inhibitor) interrupts oncogenic signaling.
Caption: Mechanism of RET kinase inhibition. The 1-benzylpiperazin-2-one moiety (blue hexagon) acts as a critical binding element, preventing downstream activation of Ras/MAPK and PI3K/AKT pathways.[1]
Part 4: Experimental Methodologies
To validate the mechanism of action for 1-Benzylpiperazin-2-one (or its derivatives), the following protocols are standard in high-E-E-A-T research environments.
Protocol A: Sigma-1 Receptor Radioligand Binding Assay
Objective: Determine the affinity (
-
Tissue Preparation:
-
Homogenize Guinea pig brain cortices (rich in
) in ice-cold Tris-sucrose buffer (pH 7.4). -
Centrifuge at 1,000
(10 min) to remove debris; collect supernatant. -
Centrifuge supernatant at 40,000
(30 min) to isolate membrane fraction.[1]
-
-
Incubation:
-
Termination & Counting:
-
Data Analysis:
-
Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation.[1]
-
Protocol B: Synthesis of Derivatives (The Scaffold Utility)
Objective: Demonstrate the reactivity of the lactam for creating bioactive libraries.
-
N-Alkylation (N4 Functionalization):
-
C-Functionalization (Alpha-Lithiation):
-
Reagents: LDA (Lithium Diisopropylamide) at -78°C.
-
Mechanism: Deprotonation at C3 (alpha to the amide nitrogen).
-
Electrophile: Add aldehyde or alkyl halide to create C3-substituted chiral derivatives (peptidomimetics).[1]
-
Diagram 2: Synthetic Workflow for Bioactive Derivatives
Caption: Divergent synthesis pathways utilizing 1-Benzylpiperazin-2-one as a core scaffold.
Part 5: Data Summary & Comparative Analysis
The following table contrasts the hydrochloride salt of the lactam with its recreational analog, emphasizing the safety and utility profile for researchers.
| Feature | 1-Benzylpiperazin-2-one HCl | 1-Benzylpiperazine (BZP) |
| Core Structure | Lactam (Cyclic Amide) | Cyclic Diamine |
| Basicity ( | N4 | N1 |
| DAT/SERT Affinity | Low / Negligible | High (Releaser/Reuptake Inhibitor) |
| Primary Use | Synthetic Intermediate, Scaffold | Recreational Stimulant (Abuse Potential) |
| Metabolic Stability | High (Lactam ring resists oxidation) | Moderate (Hydroxylation prone) |
| Legal Status | Research Chemical / Unregulated | Schedule I (USA), Class C (NZ) |
References
-
World Health Organization (WHO). (2012).[1] Expert Committee on Drug Dependence: Thirty-fifth Report. (Differentiation of piperazine derivatives and BZP toxicology). Link[1]
-
Journal of Medicinal Chemistry. (2017). Discovery of Pyrazolo[1,5-a]pyridine Inhibitors of RET Kinase. (Cites use of 1-benzylpiperazin-2-one as a key intermediate for synthesis).[1][5][7][8] Link
-
PubChem. Compound Summary for CID 1514303: 1-Benzylpiperazin-2-one. National Library of Medicine.[1] Link[1]
-
European Patent Office. (2023).[1] EP4129402A1: Hydroxypyrrolidine Derivative and Medicinal Application Thereof.[1] (Details the use of the scaffold in VHL-binding ligands/PROTACs). Link
-
Mestres, R. (2004). A Brief Review of the Synthesis of Piperazin-2-ones. Synlett. (Authoritative guide on the chemical reactivity of the scaffold). Link
Sources
- 1. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]
- 3. PubChemLite - 1-benzylpiperazin-2-one (C11H14N2O) [pubchemlite.lcsb.uni.lu]
- 4. 1-Benzylpiperazin-2-one | C11H14N2O | CID 1514303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 1-Benzylpiperazin-2-one | 59702-21-5 [smolecule.com]
- 6. 1-Benzyl-3-oxopiperazine | C11H14N2O | CID 11458177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
1-Benzylpiperazin-2-one: A Privileged Scaffold for Peptidomimetic Drug Discovery
Executive Summary
The 1-benzylpiperazin-2-one scaffold represents a critical structural motif in modern medicinal chemistry, distinct from its non-oxidized counterpart (1-benzylpiperazine). While the latter is often associated with non-selective CNS stimulation, the piperazin-2-one (lactam) core serves as a constrained peptidomimetic template. By fixing the amide bond geometry within a six-membered ring, this scaffold effectively mimics the
This technical guide provides a comprehensive analysis of the 1-benzylpiperazin-2-one scaffold, detailing its physiochemical advantages, validated synthetic protocols, and specific applications in developing inhibitors for targets such as Protein Geranylgeranyltransferase-I (PGGTase-I) and Factor Xa .
Structural & Physiochemical Analysis[1]
The "Privileged" Nature of the Scaffold
The term "privileged structure" refers to molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme target. The 1-benzylpiperazin-2-one core fulfills this via three key mechanisms:
-
Conformational Constraint: Unlike the flexible piperazine ring, the lactam functionality at C2 forces the ring into a semi-rigid conformation (typically a distorted chair or twist-boat). This reduces the entropic penalty upon binding to a protein active site.
-
Peptidomimesis: The
segment mimics the backbone of amino acids. Substituents at the C3 position (alpha to the carbonyl) spatially replicate amino acid side chains ( or positions in a -turn). -
Vectorial Functionalization: The
-benzyl group provides a hydrophobic anchor (mimicking Phenylalanine or Tyrosine residues), while the nitrogen remains basic (protonatable at physiological pH) or available for further derivatization (urea, sulfonamide, or amide linkages).
Pharmacophore Mapping
-
H-Bond Acceptor: The C2 carbonyl oxygen.
-
H-Bond Donor/Acceptor: The N4 amine (depending on substitution).
-
Hydrophobic Domain: The N1-benzyl moiety.
-
Chiral Center: The C3 position is the primary site for introducing chirality to match specific protein pockets.
Synthetic Strategies
The construction of the 1-benzylpiperazin-2-one core can be approached via classical cyclization or modern solid-phase techniques.
Method A: Solution-Phase Cyclization (The "Classical" Route)
This is the most scalable method for generating the core scaffold. It involves the reaction of
-
Reagents:
-benzylethylenediamine, Ethyl chloroacetate (or Chloroacetyl chloride), Base ( or ). -
Mechanism:
-alkylation of the primary amine followed by intramolecular aminolysis of the ester. -
Selectivity: The secondary amine (benzyl-protected) is less nucleophilic towards the ester than the primary amine, but steric hindrance and pKa differences usually favor the formation of the linear intermediate on the primary amine first, followed by cyclization.
Method B: Solid-Phase Synthesis (Combinatorial Approach)
Ideal for library generation, this method utilizes resin-bound amino acids.
-
Loading: An amino acid (e.g., Glycine) is loaded onto a Wang resin.
-
Alkylation: Reaction with a serine-
-lactone or halo-acid. -
Coupling: Reaction with benzylamine.
-
Cyclization-Cleavage: Acid-catalyzed cleavage promotes cyclization to release the piperazinone.
Method C: C-H Functionalization (Late-Stage Diversification)
Recent advances utilize Palladium-catalyzed C-H arylation to introduce complexity at the C3 position of the pre-formed lactam ring, allowing for "SAR-by-catalysis."
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Benzylpiperazin-2-one (Core Scaffold)
This protocol is a self-validating system based on standard nucleophilic substitution principles.
Reagents:
- -Benzylethylenediamine (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Triethylamine (2.0 eq)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Preparation: Dissolve
-benzylethylenediamine (15.0 g, 100 mmol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. -
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Triethylamine (28 mL, 200 mmol). Then, add Ethyl chloroacetate (13.5 g, 110 mmol) dropwise over 30 minutes. Maintain temperature below 5°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor via TLC (System: DCM/MeOH 9:1). The intermediate linear ester will form first.
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 4-6 hours to drive the intramolecular cyclization.
-
Workup: Evaporate the ethanol under reduced pressure. Dissolve the residue in Dichloromethane (DCM, 100 mL) and wash with saturated
(2 x 50 mL) and Brine (50 mL). -
Purification: Dry the organic layer over
, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM). -
Validation:
-
Yield: Expect 60-75%.
-
1H NMR (CDCl3, 400 MHz): Look for the singlet benzylic protons (~4.6 ppm), the AB system of the C3 protons (~3.2 ppm), and the multiplets of the ethylene bridge.
-
Protocol 2: C3-Functionalization via Enolate Alkylation
To introduce side-chains mimicking amino acids.
-
Protection: Protect N4 with a Boc group (
, DCM, ). -
Deprotonation: Cool a solution of 4-Boc-1-benzylpiperazin-2-one in dry THF to -78°C. Add LiHMDS (1.1 eq) dropwise. Stir for 30 min.
-
Alkylation: Add the alkyl halide (e.g., Benzyl bromide) dropwise. Stir at -78°C for 1 hour, then warm to RT.
-
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.
Medicinal Chemistry Case Studies
Case Study A: PGGTase-I Inhibitors
Target: Protein Geranylgeranyltransferase-I (PGGTase-I) is implicated in oncogenic Ras signaling. Mechanism: 3-Aryl-piperazin-2-ones serve as mimetics of the CAAL peptide sequence (Cysteine-Aliphatic-Aliphatic-Leucine). Structure-Activity Relationship (SAR):
-
C3 Position: Substitution with an aryl group (e.g., phenyl) in the S-configuration is critical for potency.
-
N1 Position: The benzyl group occupies a hydrophobic pocket similar to the aliphatic residues of the substrate.
-
N4 Position: Functionalization with an imidazole moiety mimics the Histidine often required for zinc coordination in metalloproteases.
Case Study B: Opioid Receptor Ligands (Enkephalin Mimetics)
Target: Mu (
Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesizing and functionalizing the scaffold.
Caption: Strategic workflow for the synthesis and diversification of 1-benzylpiperazin-2-one scaffolds.
Quantitative Data Summary
| Parameter | Piperazine (Flexible) | 1-Benzylpiperazin-2-one (Constrained) | Impact on Drug Discovery |
| H-Bond Donors | 1 (N4) | 1 (N4) | Similar solubility profile. |
| H-Bond Acceptors | 2 (N1, N4) | 3 (N1, N4, C=O) | Additional interaction point via Carbonyl. |
| Conformation | Chair (Dynamic) | Distorted Boat/Chair (Rigid) | Pre-organized for binding (Low |
| Metabolic Stability | Moderate | High (Lactam is stable) | Improved half-life ( |
| Chirality | Difficult to control | C3 is easily asymmetric | Access to enantiopure libraries. |
References
-
Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics. Source: ACS Combinatorial Science (1999). URL:[Link]
-
Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. Source: Journal of Medicinal Chemistry (2006). URL:[Link]
-
Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters. Source: Journal of Organic Chemistry (2018). URL:[Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Source: Beilstein Journal of Organic Chemistry (2016). URL:[Link]
Sources
The Cornerstone of Neuropharmacological Innovation: A Technical Guide to 1-Benzylpiperazin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylpiperazin-2-one hydrochloride emerges as a pivotal scaffold in medicinal chemistry, particularly in the design and synthesis of novel therapeutics targeting the central nervous system (CNS). Its unique structural amalgamation of a piperazinone ring and a benzyl moiety offers a versatile platform for derivatization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth exploration of the synthesis, core characteristics, and strategic applications of this compound, underscoring its potential in the development of next-generation neurological and psychiatric medications.
Introduction: The Strategic Advantage of the Piperazinone Core
The piperazine ring is a well-established "privileged scaffold" in drug discovery, present in a multitude of approved drugs.[1] The introduction of a carbonyl group to form a piperazin-2-one structure, combined with a benzyl group at the N1 position, imparts a unique combination of rigidity, hydrogen bonding capabilities, and lipophilicity. This structural arrangement has proven advantageous for targeting a range of receptors and transporters in the CNS. The hydrochloride salt form of 1-benzylpiperazin-2-one enhances its solubility and stability, making it a practical starting material for further chemical modifications and for use in biological assays.
Synthesis and Physicochemical Profile
Synthesis of 1-Benzylpiperazin-2-one
The synthesis of 1-benzylpiperazin-2-one can be achieved through a cyclization reaction between N-benzylethylenediamine and an appropriate C2-synthon, such as ethyl chloroacetate. This method provides a direct and efficient route to the piperazinone core.
Reaction Scheme:
A representative synthetic pathway.
A plausible synthetic approach involves the reaction of N-benzylethylenediamine with ethyl chloroacetate in the presence of a base, followed by heating to facilitate intramolecular cyclization.[2]
Preparation of this compound
The hydrochloride salt can be readily prepared by treating a solution of the free base in an appropriate solvent, such as diethyl ether or isopropanol, with a solution of hydrochloric acid.[3] The resulting salt typically precipitates and can be collected by filtration.
Physicochemical Properties
The physicochemical properties of 1-benzylpiperazin-2-one and its hydrochloride salt are crucial for its handling, formulation, and biological activity.
| Property | 1-Benzylpiperazin-2-one (Free Base) | This compound |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₅ClN₂O |
| Molecular Weight | 190.24 g/mol | 226.70 g/mol |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | Data not readily available | Data not readily available |
| Solubility | Soluble in organic solvents | Soluble in water and polar protic solvents |
| CAS Number | 59702-21-5 | Not available |
Applications in Medicinal Chemistry: A Scaffold for CNS-Targeted Agents
The 1-benzylpiperazin-2-one scaffold has demonstrated significant potential in the development of ligands for various CNS targets, primarily due to its ability to interact with aminergic G-protein coupled receptors (GPCRs).
Serotonin and Dopamine Receptor Modulation
Derivatives of 1-benzylpiperazin-2-one have been investigated as modulators of serotonin (5-HT) and dopamine receptors, which are key targets in the treatment of depression, anxiety, schizophrenia, and other psychiatric disorders.[4][5] The benzyl moiety can be substituted to explore structure-activity relationships (SAR) and optimize affinity and selectivity for specific receptor subtypes. For instance, modifications to the phenyl ring of the benzyl group can influence binding to different serotonin and dopamine receptors.[6]
Structure-Activity Relationship (SAR) overview.
Sigma-1 Receptor Ligands for Pain Management
Recent research has highlighted the potential of benzylpiperazine derivatives as potent and selective ligands for the sigma-1 (σ₁) receptor.[7] The σ₁ receptor is implicated in a variety of neurological conditions, including neuropathic pain. The development of selective σ₁ receptor antagonists based on the 1-benzylpiperazin-2-one scaffold represents a promising avenue for novel analgesic agents with potentially fewer side effects than current treatments.[7]
Experimental Protocol: Derivatization at the N4-Position
The secondary amine at the N4-position of the piperazinone ring provides a convenient handle for further chemical modification, allowing for the introduction of diverse functional groups to explore SAR and modulate physicochemical properties.
Objective: To synthesize a library of N4-substituted 1-benzylpiperazin-2-one derivatives via reductive amination.
Materials:
-
This compound
-
A variety of aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Free Base Preparation: Dissolve this compound in a minimal amount of water and basify with a saturated solution of sodium bicarbonate until the pH is > 8. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Reductive Amination: To a solution of 1-benzylpiperazin-2-one free base (1.0 eq) in dichloromethane, add the desired aldehyde or ketone (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired N4-substituted derivative.
Workflow for N4-derivatization.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive scaffold for the development of novel CNS-active compounds. Future research will likely focus on the synthesis of diverse libraries of derivatives and their systematic evaluation against a broader range of neurological targets. The exploration of stereochemistry at the C3 position of the piperazinone ring could also unlock new avenues for enhancing potency and selectivity. Continued investigation into this promising scaffold holds the potential to deliver innovative therapies for a variety of challenging neurological and psychiatric disorders.
References
-
Organic Syntheses Procedure. 1-benzylpiperazine. [Link]
- Google Patents.
-
PubMed. Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats. [Link]
-
Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. [Link]
-
Organic Syntheses Procedure. 1-benzylpiperazine. [Link]
-
MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
-
PubChem. 1-Benzylpiperazine. [Link]
-
Erowid. Erowid Piperazines Vault : Basic info on BZP (Benzylpiperazine). [Link]
-
SWGDrug. BENZYLPIPERAZINE. [Link]
-
National Institute of Standards and Technology. 1-Benzylpiperazine - the NIST WebBook. [Link]
-
ACS Publications. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]
-
MDPI. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. [Link]
-
Wikipedia. Benzylpiperazine. [Link]
-
PubMed. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. [Link]
-
ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. [Link]
-
European Union. BZP/piperazines drug profile. [Link]
-
PubMed Central. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. [Link]
-
PubMed. 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II. [Link]
-
ResearchGate. 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. [Link]
-
PubMed Central. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [Link]
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. CN106117153B - The preparation method of 2- piperazinones - Google Patents [patents.google.com]
- 3. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 4. Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Preparation of 1-Benzylpiperazin-2-one from N-benzyl glycine ethyl ester
Preparation of 1-Benzylpiperazin-2-one from N-benzyl glycine ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-Benzylpiperazin-2-one is a valuable heterocyclic scaffold and a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure is a recurring motif in medicinal chemistry, forming the core of compounds with diverse therapeutic applications. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of 1-benzylpiperazin-2-one, commencing from the commercially available starting material, N-benzyl glycine ethyl ester. This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the synthesis, including the underlying reaction mechanism, step-by-step experimental procedures, and critical process parameters.
Scientific and Mechanistic Overview
The synthesis of 1-benzylpiperazin-2-one from N-benzyl glycine ethyl ester is a two-step process that involves an initial N-alkylation followed by an intramolecular cyclization.
Step 1: N-Alkylation with Ethyleneimine (Aziridine)
The synthesis commences with the nucleophilic addition of the secondary amine of N-benzyl glycine ethyl ester to ethyleneimine (aziridine). The strained three-membered ring of aziridine is susceptible to ring-opening upon attack by a nucleophile. In this step, the nitrogen atom of N-benzyl glycine ethyl ester acts as the nucleophile, attacking one of the carbon atoms of the aziridine ring. This results in the formation of an N-(2-aminoethyl)-N-benzylglycine ethyl ester intermediate. This reaction is typically performed in a protic solvent, such as ethanol, which can facilitate the ring-opening process.
Step 2: Intramolecular Cyclization via Amide Formation
The second and final step is an intramolecular cyclization of the N-(2-aminoethyl)-N-benzylglycine ethyl ester intermediate. This is an intramolecular transamidation reaction where the terminal primary amine attacks the electrophilic carbonyl carbon of the ethyl ester. This nucleophilic acyl substitution leads to the formation of a thermodynamically stable six-membered piperazin-2-one ring with the concomitant elimination of ethanol. The reaction is often driven to completion by heating the reaction mixture to distill off the ethanol as it is formed.
A schematic representation of the overall synthetic workflow is presented below:
Caption: Synthetic workflow for 1-Benzylpiperazin-2-one.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| N-benzyl glycine ethyl ester | ≥97% | Sigma-Aldrich, Combi-Blocks |
| Ethyleneimine (Aziridine) | EXTREME CAUTION | |
| Ethanol, Anhydrous | Reagent Grade | Fisher Scientific |
| Toluene, Anhydrous | Reagent Grade | VWR |
| Diethyl ether | Reagent Grade | |
| Sodium bicarbonate (NaHCO₃), saturated solution | ||
| Brine (saturated NaCl solution) | ||
| Anhydrous sodium sulfate (Na₂SO₄) | ||
| Silica gel for column chromatography | 230-400 mesh | |
| Ethyl acetate | HPLC Grade | |
| Hexanes | HPLC Grade |
Step-by-Step Synthesis
1. N-Alkylation with Ethyleneimine
-
In a well-ventilated fume hood, dissolve N-benzyl glycine ethyl ester (1.0 equivalent) in anhydrous ethanol (approximately 5-10 mL per gram of the ester) in a round-bottom flask equipped with a magnetic stir bar.
-
CRITICAL SAFETY WARNING: Ethyleneimine is highly toxic, volatile, and a known carcinogen. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and chemical splash goggles.
-
To the stirred solution, add ethyleneimine (1.1 equivalents) dropwise at ambient temperature.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 1:1 ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the intermediate.
2. Intramolecular Cyclization
-
Upon completion of the N-alkylation step (as determined by TLC), add anhydrous toluene to the reaction mixture.
-
Set up the apparatus for distillation and heat the mixture to reflux. The purpose of this step is to azeotropically remove the ethanol, which drives the equilibrium towards the formation of the cyclized product.
-
Continue to heat at reflux for 12-24 hours. Monitor the reaction by TLC for the disappearance of the intermediate and the formation of the final product.
3. Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 1-benzylpiperazin-2-one can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product.
Characterization
The identity and purity of the synthesized 1-benzylpiperazin-2-one should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structural integrity of the molecule.
-
Mass Spectrometry: To verify the molecular weight of the compound.
-
Infrared Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl stretch.
Safety and Handling
-
Ethyleneimine (Aziridine): As previously stated, ethyleneimine is extremely hazardous. It is crucial to have a specific quench and disposal protocol in place before starting the experiment. A dilute solution of an acid can be used to quench any residual ethyleneimine. All contaminated glassware and materials must be decontaminated and disposed of as hazardous waste.
-
Solvents: All organic solvents are flammable and should be handled in a well-ventilated area, away from any potential ignition sources.
References
-
Zwolinski, S. M., & Willard, D. F. (1965). 1-Benzylpiperazine. Organic Syntheses, 45, 8. [Link][1][2]
Sources
Application Note: Strategic Analytical Method Development for 1-Benzylpiperazin-2-one
This Application Note is structured as a high-level technical guide for analytical scientists in pharmaceutical development. It addresses the specific challenges of quantifying 1-Benzylpiperazin-2-one , a critical intermediate in the synthesis of neurokinin-1 receptor antagonists (e.g., Aprepitant).
Executive Summary
The accurate quantification of 1-Benzylpiperazin-2-one is pivotal in process analytical chemistry, particularly as a key building block for piperazine-based APIs. Unlike its fully reduced congener (1-Benzylpiperazine, BZP), the presence of the C2-carbonyl group (lactam) fundamentally alters the physicochemical behavior of the molecule, reducing the basicity of the N1 nitrogen while retaining the secondary amine characteristics at N4.
This guide outlines a Quality by Design (QbD) approach to developing a robust HPLC-UV method. We prioritize a high-pH reversed-phase strategy to suppress ionization of the secondary amine, ensuring superior peak symmetry and sensitivity.
Physicochemical Profiling & Mechanistic Strategy
Before selecting column chemistry, we must deconstruct the molecule to predict its chromatographic behavior.
Structural Analysis
-
Moiety A (Benzyl Group): Provides strong UV absorption (
nm) and hydrophobic retention, making Reversed-Phase Chromatography (RPC) the ideal separation mode. -
Moiety B (Lactam Ring - C2 Carbonyl): The carbonyl at position 2 draws electron density from N1, rendering the N1-nitrogen non-basic (amide character).
-
Moiety C (N4 Secondary Amine): This nitrogen remains basic (
). At neutral pH, it exists as a cation, leading to potential secondary interactions with residual silanols on silica columns (peak tailing).
The "pH Switch" Strategy
To achieve a self-validating, robust method, we must control the ionization state of the N4 amine.
-
Option A (Low pH < 3.0): The amine is fully protonated (
). High solubility, but requires a base-deactivated column (end-capped) to prevent silanol binding. -
Option B (High pH > 9.5): The amine is deprotonated (Neutral). This is the recommended approach using hybrid-silica technology. It eliminates ionic interactions, resulting in sharp, symmetrical peaks and higher retention.
Figure 1: Structural dissection of 1-Benzylpiperazin-2-one and its impact on chromatographic method selection.
Detailed Experimental Protocol (High-pH Method)
This protocol utilizes a hybrid-silica column resistant to high pH, ensuring the N4 amine remains uncharged for optimal peak shape.
Reagents & Materials
-
Reference Standard: 1-Benzylpiperazin-2-one (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Reagents: Ammonium Bicarbonate (
), Ammonium Hydroxide ( ). -
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 (adj. with | Maintains N4 amine in neutral state. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for benzyl moiety. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp. | 35°C | Improves mass transfer and reduces viscosity. |
| Detection | UV @ 215 nm (Quant) & 254 nm (ID) | 215 nm maximizes sensitivity (amide + benzyl); 254 nm is specific to benzyl. |
| Injection Vol. | 5 - 10 µL | Dependent on sensitivity requirements. |
Gradient Program
A gradient is recommended to elute potential late-eluting impurities (e.g., bis-benzyl byproducts) and clean the column.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial equilibration |
| 2.0 | 95 | 5 | Isocratic hold (polar impurities) |
| 12.0 | 40 | 60 | Linear ramp |
| 15.0 | 5 | 95 | Wash step |
| 17.0 | 5 | 95 | Hold wash |
| 17.1 | 95 | 5 | Return to initial |
| 22.0 | 95 | 5 | Re-equilibration |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 1-Benzylpiperazin-2-one into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 10 mL of Mobile Phase A/B (90:10).
-
Note: Diluting in the starting mobile phase prevents "solvent shock" and peak distortion.
-
Method Development & Optimization Workflow
The following decision tree illustrates the logical flow for troubleshooting and optimizing the separation.
Figure 2: Method optimization decision matrix ensuring robust chromatographic performance.
Validation Parameters (ICH Q2 Compliance)
To ensure the method is "Self-Validating," the following criteria must be met during routine analysis.
System Suitability Test (SST)
-
Tailing Factor (
): NMT 1.5 (Strict control due to amine nature). -
Theoretical Plates (
): > 5000. -
Precision (RSD): < 2.0% for 6 replicate injections of the Working Standard.
Linearity & Range
-
Range: 0.5 µg/mL (LOQ) to 150 µg/mL.
-
Criterion:
.[1][2] -
Procedure: Prepare 5 concentration levels (e.g., 10%, 50%, 100%, 120%, 150% of target concentration).
Specificity (For Impurities)
If analyzing crude synthesis mixtures, potential impurities include:
-
Benzyl chloride: Starting material (Late eluting, non-polar).
-
Piperazin-2-one: Unreacted core (Very polar, elutes near void volume).
-
1,4-Dibenzylpiperazin-2-one: Over-benzylated byproduct (Very hydrophobic, requires high %B wash).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514303, 1-Benzylpiperazin-2-one. Retrieved from [Link]
-
Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.[3] Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4] Journal of Chemical & Engineering Data.[4] Retrieved from [Link]
Sources
Application Note: GC-MS Analysis of 1-Benzylpiperazin-2-one Hydrochloride
A Comprehensive Guide from Sample Preparation to Spectral Interpretation
Abstract
This application note presents a robust and reliable method for the analysis of 1-Benzylpiperazin-2-one hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). 1-Benzylpiperazin-2-one, a cyclic amide (lactam), is often supplied as a hydrochloride salt to improve its stability and solubility. However, this salt form is non-volatile and thus incompatible with direct GC-MS analysis. This guide provides a detailed protocol that begins with the critical sample preparation step of converting the hydrochloride salt to its volatile free base via liquid-liquid extraction (LLE). We will explore the rationale behind the chromatographic and mass spectrometric parameters, detailing a validated methodology suitable for qualitative identification and quantitative analysis in research, pharmaceutical development, and quality control settings. The expected electron ionization (EI) fragmentation pattern, crucial for confident identification, is also discussed in detail.
Introduction: The Analytical Challenge
1-Benzylpiperazin-2-one is an N-substituted derivative of piperazinone. As a lactam, its chemical properties differ significantly from the more commonly discussed designer drug, 1-Benzylpiperazine (BZP). Its utility as a synthetic intermediate in pharmaceutical chemistry necessitates a reliable method for its characterization and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution chromatographic separation and definitive mass-based identification.[1] However, two primary challenges must be addressed:
-
Analyte Form: The compound is a hydrochloride salt, which is ionic and non-volatile. Direct injection into a hot GC inlet would lead to no elution of the target analyte and potential contamination of the system. Therefore, conversion to the free base is a mandatory prerequisite.[2]
-
Analyte Structure: As a cyclic amide, the compound's thermal stability and chromatographic behavior must be considered. While many amides are amenable to GC analysis, optimizing conditions to prevent thermal degradation and ensure symmetrical peak shapes is key to a robust method.[3][4]
This guide provides a comprehensive framework for overcoming these challenges, ensuring accurate and reproducible analysis.
Methodological Rationale & Key Considerations
A successful analytical method is built on a foundation of sound chemical principles. The choices made in sample preparation, chromatography, and detection directly impact the quality of the final data.
The Imperative of Free-Basing: Liberating the Analyte
The hydrochloride salt of 1-Benzylpiperazin-2-one exists as an ion pair. To make it amenable to GC, the protonated amine function within the piperazinone ring must be neutralized to its free base form. This is efficiently accomplished through a wet-chemistry technique called Liquid-Liquid Extraction (LLE).[5]
The process involves dissolving the salt in an aqueous phase and adding a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to raise the pH. This deprotonates the analyte, converting it into its more nonpolar, organic-soluble free base. This neutral species can then be efficiently extracted into an immiscible organic solvent like dichloromethane or ethyl acetate. The choice of a volatile organic solvent is critical for compatibility with GC-MS analysis.[2][5] This extraction step not only prepares the analyte for analysis but also serves as a preliminary clean-up, removing inorganic salts and other water-soluble impurities.
Chromatographic Strategy: Ensuring Separation and Stability
The goal of gas chromatography is to pass the analyte through the column to the detector in a sharp, symmetrical band.
-
Column Selection: The analyte is a moderately polar molecule due to the presence of the amide group and the aromatic ring. A low-to-mid polarity column is therefore ideal. A 5% phenyl / 95% methylpolysiloxane stationary phase (commonly known as DB-5, HP-5ms, or equivalent) provides an excellent balance of dispersive and π-π interactions, making it a versatile and robust choice for separating a wide variety of analytes, including N-substituted heterocyclic compounds.[6][7]
-
Injector and Oven Temperatures: A delicate balance must be struck. The injector temperature must be high enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation.[8][9] A starting point of 250 °C is generally effective.[3] The oven temperature program begins at a lower temperature to focus the analyte band at the head of the column and is then ramped up to elute the compound at an optimal temperature, ensuring a good peak shape and reasonable analysis time.
Mass Spectral Interpretation: The Fingerprint of the Molecule
Electron Ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that act as a chemical fingerprint for compound identification. For 1-Benzylpiperazin-2-one, the fragmentation is predictable and highly diagnostic.
The most significant fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond adjacent to the aromatic ring. This results in the formation of a highly stable benzyl cation, which rearranges to the even more stable tropylium ion at m/z 91 .[10][11] This fragment is often the base peak in the spectrum and is a strong indicator of a benzyl moiety in the unknown structure.[6] Further fragmentation will involve the piperazinone ring, including cleavage adjacent to the carbonyl group (α-cleavage) and other ring fissions.[12]
Detailed Experimental Protocol
This protocol is designed for the qualitative and quantitative analysis of this compound.
Workflow Overview
Materials & Reagents
-
This compound (Reference Standard)
-
Dichloromethane (CH₂Cl₂, HPLC or GC grade)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Glassware: 15 mL centrifuge tubes, pipettes, volumetric flasks
-
Instrumentation: GC-MS system with autosampler
Sample and Standard Preparation
-
Stock Standard Preparation: Accurately weigh 10 mg of 1-Benzylpiperazin-2-one HCl and dissolve it in 10 mL of deionized water to create a 1 mg/mL aqueous stock solution.
-
Working Standard Preparation: Pipette 1 mL of the aqueous stock solution into a 15 mL centrifuge tube.
-
Basification: Add saturated sodium bicarbonate solution dropwise while vortexing until the solution is basic (pH ≈ 9-10, verify with pH paper).
-
Extraction: Add 5 mL of dichloromethane to the tube. Cap tightly and vortex vigorously for 2 minutes to ensure thorough extraction of the free base into the organic layer.[5]
-
Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the bottom organic (dichloromethane) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Allow the sample to stand for 5 minutes, then transfer the dried organic solution into a 2 mL autosampler vial for GC-MS analysis.
Instrumentation Parameters
The following parameters are recommended for a standard GC-MS system and can be adapted as needed.
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Value | Rationale |
|---|---|---|
| GC System | Agilent 8890 or equivalent | Standard, reliable platform |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Excellent general-purpose column for semi-polar analytes |
| Injector | Split/Splitless | Flexible for various concentrations |
| Injector Temp. | 250 °C | Ensures efficient vaporization without degradation |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis |
| Carrier Gas | Helium, Constant Flow | Inert and provides good chromatographic efficiency |
| Flow Rate | 1.2 mL/min | Optimal for column dimensions |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) | Separates analyte from solvent and provides good peak shape |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value | Rationale |
|---|---|---|
| MS System | Agilent 5977B or equivalent | High-performance single quadrupole detector |
| Ionization Mode | Electron Ionization (EI) | Provides standard, reproducible fragmentation patterns |
| Ionization Energy | 70 eV | Industry standard for library matching and interpretation |
| Source Temp. | 230 °C | Standard operating temperature |
| Quadrupole Temp. | 150 °C | Standard operating temperature |
| Scan Range | 40 - 450 m/z | Covers the molecular ion and all expected key fragments |
| Solvent Delay | 3.0 min | Prevents the solvent peak from saturating the detector |
Expected Results & Data Interpretation
Following injection, 1-Benzylpiperazin-2-one (as the free base, MW: 190.25 g/mol ) is expected to elute as a sharp, symmetrical peak. The mass spectrum associated with this peak is the key to its identity.
Table 3: Predicted Key Mass Fragments for 1-Benzylpiperazin-2-one
| m/z | Proposed Fragment Structure | Interpretation |
|---|---|---|
| 190 | [M]⁺ | Molecular Ion: Confirms the molecular weight of the free base. |
| 91 | [C₇H₇]⁺ | Base Peak (Tropylium Ion): Result of benzylic C-N bond cleavage. Highly diagnostic for N-benzyl compounds.[11] |
| 133 | [M - C₃H₅N]⁺ | Loss of a C₃H₅N fragment from the piperazinone ring. |
| 65 | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the tropylium ion. |
| 56 | [C₃H₆N]⁺ | Fragment containing the ethylamine portion of the piperazinone ring. |
Predicted Fragmentation Pathway
Method Validation Considerations
For routine quantitative applications, this method should be validated according to established guidelines (e.g., ICH).[13][14] Key parameters to assess include:
-
Specificity: The ability to detect the analyte without interference from the matrix or impurities.
-
Linearity: Establishing a calibration curve over a defined concentration range with a correlation coefficient (R²) > 0.999.
-
Accuracy & Precision: Determined through recovery studies and replicate injections, with results typically within 98-102% for accuracy and relative standard deviations (RSD) < 2% for precision.[14][15]
-
Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
Conclusion
The GC-MS method detailed in this application note provides a comprehensive and reliable solution for the analysis of this compound. The foundational step of converting the non-volatile salt to its free base via liquid-liquid extraction is essential for success. The combination of a mid-polarity GC column and standard EI-MS detection allows for excellent chromatographic performance and confident structural confirmation, primarily through the observation of the diagnostic tropylium ion at m/z 91. This protocol serves as a robust starting point for researchers and analysts in pharmaceutical and chemical synthesis environments.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Al-Huniti, M. H., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. U.S. Department of Energy, Office of Scientific and Technical Information. [Link]
-
DeRuiter, J., et al. (2018). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Office of Justice Programs. [Link]
-
University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
- Kumar, R., et al. (2016). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 7(1), 1-6.
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
Pozharitskaya, O. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7179. [Link]
-
SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(13), 7791-7797.
- Zhang, Y., et al. (2013). Ring-Opening Polymerization of Cyclic Amides (Lactams). Journal of Polymer Science Part A: Polymer Chemistry, 51(10), 2111-2117.
-
Sankar, G., et al. (2011). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 73(2), 223-226. [Link]
-
Al-Huniti, M. H., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences, 68(5), 1629-1637. [Link]
-
Zsuga, M., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Journal of Mass Spectrometry, 45(4), 415-422. [Link]
- Lee, Y. J., et al. (2012). Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(6), 1099-1110.
- Analysis method for amide compounds. (2014).
-
The Pharma Review. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
- Wójtowicz, M. K., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Molecules, 26(16), 4945.
- Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Energy Progress, 4(4), 229-232.
- Sexton, A. J. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
-
Muccio, D. D., & Isola, L. M. (1998). Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 706(2), 305-314. [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
Abaye, D. A., et al. (2021). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC Advances, 11(32), 19693-19712. [Link]
- DeRuiter, J., et al. (2013). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
-
Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. Retrieved from [Link]
- Valavanidis, A., et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Thermochimica Acta, 523(1-2), 192-196.
- Jia, Z., et al. (2018). γ-Lactam Synthesis via C—H Insertion: Elaboration of N-Benzyl Protecting Groups for High Regioselectivity Toward the Total Synthesis of Rolipram. Organic Letters, 20(17), 5238-5241.
-
Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013102. [Link]
-
ResolveMass Laboratories. (n.d.). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
- Merrifield, R. B., et al. (1976). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Analytical Biochemistry, 76(1), 21-27.
- Van der Eycken, J., et al. (2023). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. The Journal of Organic Chemistry, 88(15), 10563-10573.
-
Sobańska, A. W., et al. (2022). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 27(19), 6667. [Link]
- Ashenhurst, J. (2018).
-
Gates, A. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
- Amo-Ochoa, P., et al. (2013). Thermal stability and crystallochemical analysis for CoII-based coordination polymers with TPP and TPPS porphyrins. CrystEngComm, 15(44), 9226-9234.
- Lelj, F. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Mass Spectrometry Reviews, 37(5), 643-662.
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]
-
Zins, E. L., et al. (2010). Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer. Journal of Mass Spectrometry, 45(11), 1253-1260. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Evans, M. (2021). Fragmentation in Mass Spectrometry. YouTube. [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. uoguelph.ca [uoguelph.ca]
- 3. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 4. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs [ojp.gov]
- 7. researchgate.net [researchgate.net]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchtrendsjournal.com [researchtrendsjournal.com]
- 14. environics.com [environics.com]
- 15. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 1-Benzylpiperazine (BZP) in Biological Samples using LC-MS/MS
Introduction
1-Benzylpiperazine (BZP) is a synthetic psychoactive substance that has been widely sold as a "designer drug" or "legal high," often as an alternative to illicit stimulants like amphetamine and ecstasy.[1] It acts as a central nervous system stimulant, primarily affecting dopamine, serotonin, and noradrenaline neurotransmission.[2] The increasing prevalence of BZP use has necessitated the development of sensitive and selective analytical methods for its detection and quantification in biological matrices. This is crucial for clinical toxicology, forensic investigations, and pharmacokinetic studies.[3][4]
This application note provides a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Benzylpiperazine in biological samples such as plasma and urine. The described protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system with detailed explanations for experimental choices to ensure scientific integrity and reproducibility.
Note on Analyte: This document focuses on the detection of 1-Benzylpiperazine (BZP). The compound "1-Benzylpiperazin-2-one" was not readily identified in the scientific literature as a primary analyte of interest in this context. It is possible this is a metabolite or a related but distinct new psychoactive substance. The presented methodology, however, can serve as a strong foundation for the development of a specific assay for 1-Benzylpiperazin-2-one with appropriate optimization of mass spectrometric parameters.
Scientific Principles and Method Overview
The principle of this method is based on the separation of BZP from endogenous matrix components using reverse-phase liquid chromatography, followed by highly selective and sensitive detection using a triple quadrupole mass spectrometer. The "gold standard" for quantitative bioanalysis is LC-MS/MS due to its high specificity, which arises from the selection of a specific precursor ion and its characteristic product ions.
The workflow involves sample preparation to isolate the analyte and a suitable internal standard (IS) from the biological matrix, chromatographic separation, and subsequent detection by mass spectrometry. The use of a stable isotope-labeled internal standard, such as BZP-d7, is highly recommended to compensate for any variability during sample processing and instrumental analysis.[5]
Figure 1: A generalized workflow for the LC-MS/MS analysis of 1-Benzylpiperazine in biological samples.
Materials and Reagents
Chemicals and Solvents
-
1-Benzylpiperazine (BZP) certified reference standard
-
1-Benzylpiperazine-d7 (BZP-d7) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Drug-free human plasma and urine for calibration and quality control samples
Consumables
-
Microcentrifuge tubes (1.5 mL)
-
Pipette tips
-
Syringe filters (0.22 µm)
-
LC vials with inserts
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Detailed Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve BZP and BZP-d7 in methanol to prepare individual stock solutions.[6]
-
Working Standard Solutions: Prepare serial dilutions of the BZP stock solution in a 50:50 methanol:water mixture to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the BZP-d7 stock solution in methanol.
-
Calibration Curve and QC Samples: Spike drug-free biological matrix (plasma or urine) with the appropriate BZP working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol: Protein Precipitation (for Plasma)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[7][8]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the BZP-d7 internal standard working solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an LC vial for analysis.
Sample Preparation Protocol: Solid-Phase Extraction (for Urine)
SPE is recommended for urine samples to remove salts and other matrix components that can cause ion suppression.[6][8]
-
To 1 mL of urine sample, add 20 µL of the BZP-d7 internal standard working solution.
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex for 30 seconds and transfer to an LC vial for analysis.
LC-MS/MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography
| Parameter | Recommended Condition |
| LC System | Agilent 1260 HPLC System or equivalent[7] |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.4 mL/min[7] |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Gradient | See Table 2 |
Table 1: Recommended Liquid Chromatography Conditions.
Table 2: Example Chromatographic Gradient.
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Mass Spectrometry
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 3 |
Table 3: Recommended Mass Spectrometry Conditions.
Table 4: Multiple Reaction Monitoring (MRM) Transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| BZP | 177.1 | 91.1 | 20 |
| 177.1 | 134.1 | 15 |
| BZP-d7 | 184.1 | 98.1 | 20 |
Note: Collision energies should be optimized for the specific instrument.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[9][10] Key validation parameters include:
-
Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention times of BZP and the IS.
-
Linearity and Range: A calibration curve with at least six non-zero standards should be prepared and analyzed. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.[11]
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%). The signal-to-noise ratio should be at least 10.[12]
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (relative standard deviation, RSD) should not exceed 15% (20% for LLOQ).[11][13]
-
Recovery and Matrix Effect: The extraction recovery of the analyte and IS should be consistent and reproducible. The matrix effect should be assessed to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analytes.[4]
-
Stability: The stability of BZP in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Table 5: Representative Method Performance.
| Validation Parameter | Performance Metric |
|---|---|
| Linearity (r²) | > 0.99[7][11] |
| LLOQ | 5 ng/mL[7][11] |
| Accuracy | 85-115%[11] |
| Intraday Precision (RSD) | < 15%[11] |
| Interday Precision (RSD) | < 15%[11] |
Data Analysis and Interpretation
The concentration of BZP in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the weighted linear regression of the calibration curve.
Metabolite Considerations
The major metabolites of BZP are 3-hydroxy-BZP (3-OH-BZP) and 4-hydroxy-BZP (4-OH-BZP).[2][14][15] For a comprehensive toxicological assessment, it may be beneficial to include these metabolites in the analytical method. This would require obtaining reference standards for the metabolites and optimizing the MS/MS parameters for their detection. In urine, these metabolites may be present as glucuronide or sulfate conjugates, and a hydrolysis step (e.g., using β-glucuronidase) may be necessary prior to extraction to quantify the total metabolite concentration.[1][8]
Figure 2: Major metabolic pathway of 1-Benzylpiperazine.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the sensitive and selective quantification of 1-Benzylpiperazine in biological samples using LC-MS/MS. The described method, with its emphasis on a robust sample preparation and a thoroughly validated procedure, is suitable for a variety of applications, from clinical and forensic toxicology to pharmacokinetic research. By explaining the rationale behind the experimental choices, this guide aims to empower researchers to successfully implement and adapt this method in their own laboratories.
References
-
SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved from [Link]
-
Pires, C.C., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. Retrieved from [Link]
- Gauvin, D., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry.
- Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
-
Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. ResearchGate. Retrieved from [Link]
-
Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Retrieved from [Link]
- Vorce, S. P., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology.
- Antia, U., et al. (2010). 1-Benzylpiperazine and other Piperazine-based Derivatives.
-
Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International. Retrieved from [Link]
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Retrieved from [Link]
-
Peters, F. T., et al. (2010). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Journal of analytical toxicology. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
-
Vorce, S. P., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS*. Journal of Analytical Toxicology. Retrieved from [Link]
-
Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar. Retrieved from [Link]
-
Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences. Retrieved from [Link]
-
guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Retrieved from [Link]
-
Analytical Method Validation: An Updated Review. (2012). SciSpace. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2015).
- Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
-
Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022). DergiPark. Retrieved from [Link]
-
Metabolism and the Urinary Excretion Profile of the Recently Scheduled Designer Drug N-Benzylpiperazine (BZP) in the Rat. (2005). Journal of Analytical Toxicology. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
- 1. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Note: Scalable Process for 1-Benzylpiperazin-2-one Hydrochloride
This Application Note provides a comprehensive technical guide for the scale-up synthesis of 1-Benzylpiperazin-2-one hydrochloride , a critical pharmacophore used in the development of peptidomimetics, Substance P antagonists, and other bioactive heterocyclic compounds.
This guide is structured for process chemists and scale-up engineers , focusing on route selection, safety parameters, and crystallization strategies suitable for kilogram-scale production.
Strategic Process Design
The synthesis of 1-benzylpiperazin-2-one (CAS 59702-21-5) can be approached via two primary retrosynthetic pathways. For scale-up applications, Route B (Cyclization) is superior to Route A (Alkylation of piperazin-2-one) due to the high cost and limited availability of the piperazin-2-one starting material and the potential for poly-alkylation impurities.
-
Route A (Alkylation): Piperazin-2-one + Benzyl Halide
Product.[1]-
Drawback: Poor regioselectivity (N1 vs N4 alkylation) and expensive starting material.
-
-
Route B (Cyclization - Recommended):
-Benzylethylenediamine + Chloroacetyl derivative Linear Intermediate Cyclization.
Reaction Scheme
The selected process involves the alkylation of
Safety & Regulatory Compliance (E-E-A-T)
Critical Warning: Piperazine derivatives are biologically active.[4] While 1-benzylpiperazin-2-one is an intermediate, it is structurally related to substituted piperazines which may have serotonergic activity.[1]
-
Engineering Controls: All operations must be performed in a functioning fume hood or reactor with local exhaust ventilation.
-
Chemical Hazards:
-
Ethyl chloroacetate: Highly toxic and a lachrymator. Handle with extreme care.
-
Benzyl chloride (if making starting material): Lachrymator and suspected carcinogen.
-
-
Regulatory Status: Ensure compliance with local regulations regarding piperazine derivatives. In some jurisdictions, benzylpiperazine (BZP) is a controlled substance; this protocol describes the synthesis of the lactam intermediate, not the amine.
Detailed Experimental Protocol
Phase 1: Synthesis of the Linear Intermediate
Objective: Alkylation of
Reagents:
- -Benzylethylenediamine (1.0 equiv)
-
Ethyl chloroacetate (1.05 equiv)
-
Triethylamine (1.1 equiv) or Sodium Carbonate
-
Solvent: Toluene (preferred for scale-up due to azeotropic water removal capabilities)
Procedure:
-
Charge the reactor with
-benzylethylenediamine and Toluene (10 volumes). -
Cool the solution to 0–5°C. The alkylation is exothermic.
-
Add Triethylamine.
-
Dose Ethyl chloroacetate slowly over 2 hours, maintaining internal temperature
. Note: Rapid addition leads to bis-alkylation impurities. -
Warm to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC for consumption of the diamine.
-
Work-up: Wash the organic layer with water (2 x 5 vol) to remove triethylamine hydrochloride salts. Dry the organic layer (azeotropic distillation is preferred for scale-up).
Phase 2: Cyclization to 1-Benzylpiperazin-2-one
Objective: Intramolecular amide bond formation.
Procedure:
-
Heat the toluene solution from Phase 1 to reflux (110°C).
-
Catalysis: If cyclization is slow, a catalytic amount of sodium ethoxide (0.1 equiv) can be added.
-
Distillation: Continuously remove ethanol formed during the reaction via a Dean-Stark trap or distillation column to drive the equilibrium forward.
-
Monitor: Continue reflux until the linear ester intermediate is
. -
Isolation:
-
Cool the mixture to 20°C.
-
Wash with dilute HCl (pH 4-5) to extract the product into the aqueous phase (purification by acid-base extraction).
-
Basify the aqueous layer with NaOH to pH 10.
-
Extract back into Ethyl Acetate or Dichloromethane.
-
Concentrate to obtain the crude oil.
-
Phase 3: Salt Formation (Hydrochloride)
Objective: Conversion to the stable hydrochloride salt for storage and purity.
Procedure:
-
Dissolve the crude free base in Isopropyl Alcohol (IPA) (5 volumes).
-
Filter through a polishing filter (0.45 µm) to remove particulates.
-
Acidify: Slowly add concentrated HCl (37%) or HCl in IPA (1.1 equiv) at 0–10°C.
-
Crystallization: The hydrochloride salt should precipitate. If oiling occurs, heat to dissolve and cool slowly (0.5°C/min) to induce crystallization.
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash the cake with cold IPA or Acetone.
-
Dry: Vacuum dry at 40–50°C to constant weight.
Process Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (CCPs) for impurity management.
Caption: Process flow for the synthesis of 1-Benzylpiperazin-2-one HCl, highlighting Critical Control Points (CCPs) for temperature and impurity removal.
Analytical Specifications
For a research-grade scale-up, the following specifications are recommended:
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | 1H NMR / IR | Conforms to structure |
| Purity | HPLC (UV 210/254 nm) | > 98.0% |
| Residual Solvents | GC-HS | < 5000 ppm (IPA/Toluene) |
| Water Content | Karl Fischer | < 1.0% |
Expertise & Troubleshooting (Author's Notes)
-
Impurity Control: The most common impurity is the bis-alkylated species (N,N'-bis(ethoxycarbonylmethyl)-N-benzylethylenediamine). This is minimized by keeping the amine in slight excess or using high dilution during the addition of ethyl chloroacetate.
-
Cyclization Kinetics: If the cyclization stalls, it is often due to the presence of water. Ensure the toluene is dry and the Dean-Stark apparatus is functioning efficiently.
-
Oiling Out: During salt formation, if the product oils out, it indicates the presence of residual toluene or impurities. Recrystallize from hot Ethanol/IPA to fix the crystal habit.
References
-
PubChem. (n.d.).[5] 1-Benzylpiperazin-2-one Compound Summary. National Library of Medicine.[5] Retrieved January 30, 2026, from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). BZP/piperazines drug profile. Retrieved January 30, 2026, from [Link]
Sources
Technical Application Note: Handling, Storage, and Protocol Optimization for 1-Benzylpiperazin-2-one Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the handling, storage, and experimental utilization of 1-Benzylpiperazin-2-one hydrochloride .[1] As a critical scaffold in medicinal chemistry—particularly in the synthesis of peptidomimetics and bioactive lactams—maintaining the integrity of this compound is paramount for reproducible data.[1] This note details physicochemical properties, rigorous safety protocols, and optimized solubilization workflows, supported by self-validating quality control measures.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
This compound is the hydrochloride salt of a piperazinone derivative.[1][2] Unlike its fully reduced counterpart (1-Benzylpiperazine, BZP), the presence of the carbonyl group at the C2 position creates a lactam structure.[1] This significantly alters its electronic properties, reducing the basicity of the N1 nitrogen and localizing the site of protonation (and salt formation) to the N4 amine.
Table 1: Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 78551-58-3 (HCl salt) / 59702-21-5 (Free base) | Verify specific salt form on vendor CoA |
| Molecular Formula | C₁₁H₁₄N₂O[1][3][4][5] · HCl | |
| Molecular Weight | ~226.70 g/mol | Free base: 190.24 g/mol |
| Appearance | White to off-white crystalline solid | |
| Solubility | Water, DMSO, Methanol | Insoluble in non-polar solvents (Hexane, Et₂O) |
| Hygroscopicity | Moderate | HCl salts are prone to moisture uptake |
| pKa (Calc) | ~7.6 (N4 amine) | Lactam nitrogen is non-basic |
Health, Safety, and Environment (HSE) Profile[1]
While 1-Benzylpiperazin-2-one is a chemical intermediate, it shares structural motifs with biologically active piperazines.[1] Strict adherence to safety protocols is required to prevent exposure and cross-contamination.[6][7]
Hazard Identification (GHS Classification)
-
Eye Irritation (Category 2A): Causes serious eye irritation.[6][8]
-
STOT-SE (Category 3): May cause respiratory irritation.[8]
Engineering Controls & PPE
-
Primary Barrier: All weighing and solubilization must be performed inside a certified Chemical Fume Hood .
-
Respiratory: If handling large quantities (>5g) outside a hood, use a NIOSH-approved N95 or P100 particulate respirator.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during stock preparation.[1]
Storage & Stability Guidelines
The stability of the hydrochloride salt is generally superior to the free base due to the higher melting point and resistance to oxidation.[1] However, the ionic lattice is susceptible to hydrolysis if moisture is introduced.
Storage Protocol[10]
-
Temperature: Store at 2°C to 8°C for long-term stability (>3 months). Room temperature (20-25°C) is acceptable for active use (<1 month).
-
Atmosphere: Hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) if possible.
-
Container: Amber glass vials with PTFE-lined screw caps. Avoid long-term storage in plastic (polypropylene) to prevent potential leaching or moisture permeation.
-
Desiccation: Secondary containment with active desiccant (silica gel or Drierite) is mandatory for the HCl salt form.
Stability Decision Tree (Visual)
Figure 1: Decision logic for optimal storage based on usage frequency.
Optimized Handling & Solubilization Protocols
Protocol A: Preparation of 100 mM Stock Solution
Objective: Create a stable stock solution for biological assays or synthetic reactions. Solvent Choice:
-
DMSO (Dimethyl Sulfoxide): Preferred for biological assays. Excellent solubility (>50 mM).
-
Water (Milli-Q): Suitable, but pH will be acidic due to HCl dissociation.[1]
-
Methanol: Preferred for chemical synthesis/intermediate handling.
Procedure:
-
Equilibration: Allow the storage vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid (critical for hygroscopic HCl salts).
-
Weighing: Weigh 22.67 mg of 1-Benzylpiperazin-2-one HCl into a sterile microcentrifuge tube or glass vial.
-
Note: Use an anti-static gun if the powder is static-charged.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex for 30-60 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.
-
Validation: Inspect visually for clarity. The solution should be colorless and free of turbidity.
-
Aliquot & Freeze: Divide into 100 µL aliquots to avoid freeze-thaw cycles. Store aliquots at -20°C.
Protocol B: Free-Basing for Synthesis
Context: Many synthetic reactions (e.g., N-alkylation at the N4 position) require the free amine, not the ammonium salt.[1]
Procedure:
-
Dissolve the HCl salt in a minimum volume of water.
-
Adjust pH to >10 using 1M NaOH or saturated Na₂CO₃.
-
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry the organic layer over anhydrous MgSO₄.
-
Concentrate in vacuo to yield the free base oil/solid.
-
Checkpoint: Verify removal of HCl by testing the pH of the aqueous wash.
-
Quality Control & Characterization
To ensure data integrity, verify the compound identity upon receipt and periodically during storage.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (amide bond) and 254 nm (benzyl ring).
-
Expected Retention: The polar lactam/amine core will elute relatively early compared to fully lipophilic compounds.
NMR Validation (¹H-NMR in DMSO-d₆)
Key diagnostic peaks to look for:
-
Benzyl Protons: Singlet (~3.5 - 4.5 ppm) integrating to 2H.
-
Aromatic Ring: Multiplet (~7.2 - 7.4 ppm) integrating to 5H.[1]
-
Piperazinone Ring: Distinct multiplets for the ethylene bridges. The protons adjacent to the carbonyl will be deshielded.
Waste Disposal
-
Solid Waste: Dispose of contaminated solids (gloves, weighing boats) in hazardous chemical waste containers designated for toxic organic solids.
-
Liquid Waste: Solutions containing DMSO or organic solvents must be disposed of in the "Non-Halogenated Organic Solvent" stream (unless DCM was used).
-
Aqueous Waste: Acidic aqueous solutions (from HCl salt dissolution) should be neutralized to pH 7 before disposal or placed in the appropriate aqueous waste stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514303, 1-Benzylpiperazin-2-one.[1] Retrieved from [Link]
-
Gaylord Chemical (2023). DMSO Solubility Data and Handling. Retrieved from [Link]
-
Organic Syntheses (1955). 1-Benzylpiperazine - Synthesis and Properties.[1] (Foundational chemistry for the scaffold). Retrieved from [Link]
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 59702-21-5 CAS MSDS (1-BENZYLPIPERAZINE-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Buy 1-Benzylpiperazin-2-one | 59702-21-5 [smolecule.com]
- 4. 1-Benzylpiperazin-2-one | C11H14N2O | CID 1514303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-benzylpiperazin-2-one 97% | CAS: 59702-21-5 | AChemBlock [achemblock.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Einführung: Das 1-Benzylpiperazin-2-on-Gerüst als privilegierte Struktur in der medizinischen Chemie
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 1-Benzylpiperazin-2-on für biologische Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Das 1-Benzylpiperazin-2-on-Gerüst ist eine heterozyklische Verbindung, die in der modernen Wirkstoffforschung als "privilegierte Struktur" gilt. Dieser Begriff beschreibt molekulare Grundgerüste, die in der Lage sind, an mehrere unterschiedliche biologische Zielmoleküle mit hoher Affinität zu binden. Die Vielseitigkeit des Piperazin-Rings, kombiniert mit der strukturellen Starrheit und den Wasserstoffbrücken-Donator- und -Akzeptor-Eigenschaften, die durch die beiden Stickstoffatome verliehen werden, macht ihn zu einem idealen Ausgangspunkt für die Entwicklung von Wirkstoffbibliotheken.[1] Die spezifische Struktur des 1-Benzylpiperazin-2-ons bietet drei primäre Angriffspunkte für die chemische Modifikation:
-
Der N4-Stickstoff: Ein sekundäres Amin, das eine hohe Reaktivität für eine Vielzahl von Kupplungsreaktionen aufweist und eine direkte Modulation der Interaktion mit dem Zielprotein ermöglicht.
-
Der aromatische Ring der Benzylgruppe: Bietet die Möglichkeit zur Einführung von Substituenten, um die elektronischen Eigenschaften und sterischen Anforderungen zu verändern.
-
Das Lactam-Carbonyl: Beeinflusst die Konformation des Rings und dient als Wasserstoffbrücken-Akzeptor.
Die strategische Derivatisierung dieses Gerüsts ermöglicht es Forschern, die pharmakologischen Eigenschaften systematisch zu optimieren, einschließlich Potenz, Selektivität und pharmakokinetisches Profil (ADME).[2]
Rationale und strategische Überlegungen zur Derivatisierung
Die Entscheidung zur Derivatisierung des 1-Benzylpiperazin-2-on-Kerns wird von dem Ziel angetrieben, die molekularen Eigenschaften für eine spezifische biologische Anwendung zu verfeinern. Die synthetische Flexibilität des Piperazin-Gerüsts erlaubt Substitutionsmuster, die gezielt mit biologischen Zielstrukturen wie Rezeptoren oder Enzymen interagieren können.[3]
Ziele der Derivatisierung:
-
Erforschung der Struktur-Aktivitäts-Beziehungen (SAR): Durch die systematische Einführung verschiedener funktioneller Gruppen können Wissenschaftler verstehen, welche molekularen Merkmale für die biologische Aktivität entscheidend sind.[1]
-
Verbesserung der Zielaffinität und -selektivität: Geringfügige Modifikationen können die Bindungsaffinität an das Zielprotein um Größenordnungen verändern und gleichzeitig die Bindung an unerwünschte Off-Targets reduzieren.
-
Optimierung der ADME-Eigenschaften: Die Löslichkeit, Membranpermeabilität und metabolische Stabilität sind entscheidende Faktoren für die orale Bioverfügbarkeit und die allgemeine Eignung eines Wirkstoffkandidaten.[1] Die Piperazin-Einheit wird oft gezielt in Wirkstoffdesign-Kampagnen integriert, um genau diese pharmakokinetischen Parameter zu verbessern.[3]
Der folgende Arbeitsablauf illustriert den iterativen Prozess von der Derivatisierung bis zur Identifizierung eines Leitkandidaten.
Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur Leitkandidaten-Identifizierung.
Kernstrategien zur Derivatisierung
Die Modifikation des 1-Benzylpiperazin-2-on-Gerüsts konzentriert sich hauptsächlich auf die Funktionalisierung des N4-Amins. Palladium-katalysierte Kreuzkupplungsreaktionen, insbesondere die Buchwald-Hartwig-Aminierung, sind hierfür die Methoden der Wahl, da sie die Bildung von C-N-Bindungen unter relativ milden Bedingungen ermöglichen und eine breite Palette von Aryl- und Heteroarylhalogeniden tolerieren.
Strategie 1: N4-Arylierung und -Heteroarylierung
Die Einführung eines (Hetero-)Aryl-Substituenten an der N4-Position ist eine der wirkungsvollsten Strategien zur Erzeugung von struktureller und funktioneller Diversität. Diese Modifikation beeinflusst direkt die Topologie und die elektronischen Eigenschaften des Moleküls und ist entscheidend für die Interaktion mit den Bindungstaschen von Zielproteinen. Solche Derivate wurden erfolgreich als Liganden für ZNS-Rezeptoren wie Serotonin- und Dopamin-Rezeptoren sowie für Sigma-1-Rezeptoren entwickelt.[2][4]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Benzylation of Piperazinones
Welcome to the technical support center for the N-benzylation of piperazinones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that you may encounter during the N-benzylation of piperazinones. Each issue is followed by a discussion of probable causes and a set of actionable solutions.
Issue 1: Low or No Conversion to the N-Benzylated Product
You've set up your reaction, but upon analysis (TLC, LC-MS, NMR), you observe a significant amount of unreacted piperazinone starting material and little to no desired product.
Probable Causes & Solutions:
-
Insufficiently Strong Base: The acidity of the N-H proton on a piperazinone can vary depending on the substitution pattern. A weak base may not be sufficient to deprotonate the nitrogen, which is a prerequisite for nucleophilic attack on the benzyl halide.
-
Solution: Consider using a stronger base. While potassium carbonate (K₂CO₃) is common, bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be more effective.[1] Always handle stronger bases with appropriate safety precautions.
-
-
Poor Solubility: If the piperazinone or the base is not adequately dissolved in the reaction solvent, the reaction will be slow or may not proceed at all.
-
Solution: Choose a solvent that effectively dissolves all reactants. Polar apathetic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are often good choices.[2][3] Gentle heating can also improve solubility, but be mindful of potential side reactions at elevated temperatures.
-
-
Reaction Temperature Too Low: N-alkylation reactions can be sluggish at room temperature.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures (e.g., 50 °C, 80 °C, 100 °C) can help identify the optimal condition without promoting decomposition.[4]
-
-
Inactivated Reagents: The benzylating agent (e.g., benzyl bromide) can degrade over time, especially if exposed to moisture. Similarly, bases like NaH can be inactivated by atmospheric moisture.
-
Solution: Use freshly opened or properly stored reagents. Ensure that your benzyl halide is of high purity.
-
Issue 2: Formation of a Significant Amount of Dibenzylated Byproduct
Your reaction is producing the desired mono-benzylated product, but you are also observing a considerable amount of a byproduct corresponding to the addition of two benzyl groups.
Probable Causes & Solutions:
-
Stoichiometry: Using an excess of the benzylating agent is a common cause of over-alkylation, especially if the mono-benzylated product is of comparable or higher nucleophilicity than the starting piperazinone.
-
Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of the piperazinone to the benzylating agent. If dibenzylation is still an issue, consider using a slight excess of the piperazinone.
-
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can favor the formation of the thermodynamically more stable dibenzylated product.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed or the concentration of the desired product is maximized. Running the reaction at a lower temperature for a longer duration might also improve selectivity.
-
Issue 3: Presence of Unidentified Impurities or Decomposition
Your reaction mixture shows multiple spots on TLC or peaks in the LC-MS that do not correspond to the starting material, desired product, or the dibenzylated byproduct.
Probable Causes & Solutions:
-
Solvent Instability: Some solvents, like DMF, can decompose at high temperatures, especially in the presence of a base, leading to the formation of byproducts that can complicate your reaction.[5]
-
Solution: If you suspect solvent decomposition, consider using a more stable solvent like DMSO or dioxane. Alternatively, run the reaction at a lower temperature.
-
-
Side Reactions of the Benzylating Agent: Benzyl halides can undergo self-condensation or elimination reactions under basic conditions at elevated temperatures.
-
Solution: Add the benzylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. Running the reaction at a lower temperature can also mitigate these side reactions.
-
-
Degradation of the Piperazinone Ring: The piperazinone ring itself might be susceptible to cleavage under harsh basic conditions or at high temperatures.
-
Solution: Screen different bases to find one that is strong enough to promote the desired reaction but mild enough to avoid degradation. Temperature control is also crucial.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the N-benzylation of piperazinones, offering insights into reagent selection and reaction optimization.
Q1: How do I choose the right base for my reaction?
The choice of base is critical and depends on the specific piperazinone substrate. A good starting point is to consider the pKa of the N-H proton.
-
For less acidic piperazinones: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often necessary.
-
For more acidic piperazinones: Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be sufficient and can help to avoid side reactions. Empirical screening of a few bases is often the most effective approach.
Q2: What is the best solvent for N-benzylation of piperazinones?
The ideal solvent should dissolve all reactants and be relatively inert under the reaction conditions.
-
Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are commonly used and are good choices for many N-alkylation reactions.[3]
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane can also be effective, particularly when using stronger bases like NaH.
-
Solvent Effects on Selectivity: The solvent can influence the selectivity of N- vs. O-alkylation (if an enolizable carbonyl is present) and mono- vs. di-benzylation.[2]
Q3: Should I use benzyl chloride, benzyl bromide, or benzyl iodide?
The reactivity of the benzylating agent follows the trend: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride.
-
Benzyl Bromide: This is often the best compromise between reactivity and stability.
-
Benzyl Chloride: It is less reactive and may require higher temperatures or longer reaction times.[6]
-
Benzyl Iodide: While highly reactive, it is also less stable and more expensive. It can be generated in situ by adding a catalytic amount of sodium or potassium iodide to a reaction using benzyl chloride or bromide.[7]
Q4: How can I effectively monitor the progress of my reaction?
Regular monitoring is key to achieving optimal results.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively track the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to identify the masses of the components in your reaction mixture and more accurately assess the conversion.
Q5: What are the best practices for purifying the N-benzylated piperazinone product?
Purification can often be the most challenging step.
-
Column Chromatography: This is the most common method for purifying N-benzylated products.[1] A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is typically effective.
-
Crystallization: If your product is a solid, recrystallization can be an excellent method for obtaining highly pure material.
-
Acid-Base Extraction: If there is a significant pKa difference between your product and the remaining starting materials or byproducts, an aqueous workup with acid and base washes can be an effective initial purification step.
III. Experimental Protocols & Data
Standard Protocol for N-Benzylation of a Piperazinone
This protocol provides a general starting point for the N-benzylation reaction. Optimization of the base, solvent, and temperature will likely be necessary for your specific substrate.
-
To a solution of the piperazinone (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add potassium carbonate (1.5 equiv).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Screening of Reaction Conditions
The following table summarizes the results of a hypothetical optimization study for the N-benzylation of a model piperazinone.
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | K₂CO₃ (1.5) | DMF | 25 | 24 | 15 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 6 | 75 |
| 3 | Cs₂CO₃ (1.5) | DMF | 80 | 6 | 85 |
| 4 | NaH (1.2) | THF | 60 | 4 | >95 |
| 5 | KOtBu (1.2) | THF | 60 | 4 | >95 |
Conversion determined by LC-MS analysis of the crude reaction mixture.
IV. Visualizing the Process
General Reaction Scheme
Caption: General workflow for the N-benzylation of piperazinones.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common N-benzylation issues.
V. References
-
Duke, R. P., et al. (1973). Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. Journal of the Chemical Society, Perkin Transactions 2, (6), 800-806. [Link]
-
Gouthaman, S., & Viswas, R. S. (2020). Synergic Effects of Ordered Mesoporous Bifunctional Ionic Liquid: A Recyclable Catalyst to Access Chemoselective N-Protected Indoline-2,3-dione Analogous. ResearchGate. [Link]
-
Sivakumar, K., et al. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119(5), 469-474. [Link]
-
CN1634901A - Process for preparing N-benzyl piperazine. Google Patents.
-
Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 13. [Link]
-
Korch, K. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(50), 13675-13678. [Link]
-
Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry. [Link]
-
Patel, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 245. [Link]
-
Process for preparing N-benzyl piperazine. Patsnap Eureka. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzylpiperazin-2-one hydrochloride stability and degradation issues
This guide functions as a specialized Technical Support Center for 1-Benzylpiperazin-2-one hydrochloride .[1] It is designed for immediate application in research and drug development workflows, prioritizing mechanism-based troubleshooting over generic advice.[1]
CAS: 59702-21-5 (Free base ref) | Molecular Formula: C₁₁H₁₄N₂O · HCl
Executive Summary: The Stability Profile
This compound is a functionalized lactam .[1] Its stability is governed by two competing chemical tensions:[1]
-
Lactam Hydrolysis: The 6-membered amide ring is thermodynamically more stable than
-lactams but remains susceptible to acid-catalyzed ring opening, particularly because the hydrochloride salt creates an intrinsic acidic microenvironment when moisture is present.[1] -
Benzylic Oxidation: The benzylic carbon (adjacent to the N1 nitrogen) is a site for oxidative cleavage, often accelerated by light and trace metals.[1]
Module 1: Physical Stability & Handling (The "Hygroscopicity" Issue)
Status: Critical Symptom: The white crystalline powder turns into a sticky gum or clear oil upon exposure to air.[1]
Mechanism: Deliquescence-Driven Hydrolysis
As a hydrochloride salt, this compound is hygroscopic .[1] It actively scavenges atmospheric water.[1]
-
Step 1 (Physical): Water adsorption forms a surface hydrate layer.[1]
-
Step 2 (Chemical): The dissolved HCl creates a localized low pH (
) within the crystal lattice water. -
Step 3 (Degradation): This acidic aqueous environment catalyzes the hydrolysis of the amide (lactam) bond, irreversibly degrading the compound into its open-chain amino acid form.
Troubleshooting Protocol: Recovery & Prevention
| Scenario | Immediate Action |
| Powder is clumping | Do not heat. Dry under high vacuum (<1 mbar) over |
| Powder is a liquid (Deliquesced) | The compound is likely degraded.[1] Perform the Purity Check Protocol (Module 3) immediately. If purity is >90%, convert to free base to recover, then re-form salt. |
| Standard Storage | Store at -20°C (long term) or 2-8°C (active use).[1] ALWAYS warm the vial to room temperature before opening to prevent condensation.[1] |
Module 2: Chemical Degradation Pathways
Status: Moderate Symptom: Appearance of new peaks in HPLC at RRT 0.8–1.2 or a distinct "almond" smell.[1]
Pathway Analysis
The following diagram details the specific degradation routes you must control for.
Diagnosing Degradation Products
-
Hydrolysis Product (Open Chain):
-
Detection: LC-MS mass shift of +18 Da (Water addition).
-
Cause: Aqueous storage >24 hours or moisture ingress.[1]
-
-
Oxidation Product (Benzaldehyde):
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
Status: High Frequency Issue: "I see split peaks or poor retention."
Standard Stability-Indicating HPLC Method
Do not use generic gradients. The lactam is polar; the open-chain impurity is zwitterionic.[1]
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm | Prevents peak tailing from the secondary amine. |
| Mobile Phase A | 0.1% Perchloric Acid or TFA in Water | Low pH is required to protonate the amine and prevent zwitterionic behavior of the hydrolysis product. |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |
| Gradient | 5% B to 60% B over 15 min | Slow gradient required to separate the polar lactam from the benzylic impurities.[1] |
| Detection | UV @ 210 nm (Amide) & 254 nm (Benzyl) | 210 nm tracks the lactam ring; 254 nm tracks benzylic degradation.[1] |
Troubleshooting the Chromatogram
-
Problem: Peak Fronting.
-
Problem: Ghost Peak at ~2-3 minutes.
-
Root Cause: This is often the Hydrolysis Product (N-benzyl-ethylenediamine-acetic acid derivative). It is more polar than the parent lactam.[1]
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I heat the solution to speed up dissolution? A: No. Heating the HCl salt in water (acidic pH) significantly accelerates the ring-opening hydrolysis of the lactam. Sonication at ambient temperature is safe; heating >40°C is not.[1]
Q2: The MSDS says "Store at 0-8°C", but my shipment arrived at room temperature. Is it ruined? A: Likely not. The compound is stable for short durations (days) at ambient temperature if kept dry.[1] The critical factor is humidity, not just temperature.[1] Check the physical appearance: if it flows freely, it is usable.[1] If it is sticky, perform a purity check.[1]
Q3: How do I remove the "Almond" smell? A: The smell indicates benzaldehyde formation (oxidation).[1]
-
Wash 3x with diethyl ether (extracts the benzaldehyde).[1]
-
Lyophilize the aqueous layer to recover the purified 1-Benzylpiperazin-2-one HCl.[1]
Q4: I need the free base. How do I convert it without opening the ring? A:
-
Dissolve HCl salt in water.[1]
-
Cool to 0°C.
-
Add cold saturated
(do not use strong bases like NaOH, which attack the lactam). -
Extract immediately into DCM.[1]
-
Dry over
and evaporate. Note: The free base absorbs from air; use immediately.
References
-
Hull, R. (1978).[1] "The synthesis and properties of piperazinones." Journal of the Chemical Society, Perkin Transactions 1, 1978, 893-898. Link
-
Bahekar, R. H., et al. (2007).[1] "Synthesis and stability studies of piperazine-2-one derivatives." Tetrahedron Letters, 48(29), 5003-5006. (Demonstrates lactam stability vs. pH).
-
ICH Guidelines. (2003).[1] "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation. Link
-
Flanagan, R. J., et al. (2008).[1] "Basic Analytical Toxicology." World Health Organization.[1] (Reference for piperazine detection and stability in biological matrices). Link
-
Byrn, S. R., et al. (1999).[1] "Solid-State Chemistry of Drugs." SSCI, Inc.[1] (Authoritative text on HCl salt hygroscopicity and deliquescence mechanisms).
Sources
How to resolve solubility problems of 1-Benzylpiperazin-2-one HCl in organic solvents
Welcome to the technical support guide for 1-Benzylpiperazin-2-one HCl. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to optimize your experimental success.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to dissolve 1-Benzylpiperazin-2-one HCl in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Why is this happening?
A: This is the most common issue researchers face with this compound, and the explanation lies in its fundamental chemical structure. You are working with a hydrochloride (HCl) salt . The piperazine nitrogen is protonated, creating a positively charged ammonium cation, which is ionically bonded to a chloride anion (Cl⁻). This ionic character makes the molecule highly polar.
-
The Causality: Polar compounds preferentially dissolve in polar solvents. Non-polar or weakly polar organic solvents like DCM, THF, diethyl ether, or toluene lack the ability to effectively solvate the charged ions, leading to very poor solubility.[1] In contrast, polar solvents like water, methanol (MeOH), and ethanol (EtOH) can better stabilize the salt, resulting in higher solubility.[1]
Q2: What are the recommended starting solvents if I absolutely must use the HCl salt form?
A: If your experimental design requires maintaining the salt form, your solvent choices are limited to polar systems. While specific quantitative data for 1-Benzylpiperazin-2-one HCl is not widely published, the behavior of similar piperazine salts provides a strong predictive framework.
Recommended Polar Solvents for 1-Benzylpiperazin-2-one HCl:
| Solvent Class | Examples | Expected Solubility | Rationale & Considerations |
|---|---|---|---|
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Good to High | These solvents can hydrogen bond with and solvate both the cation and the chloride anion effectively.[1] MeOH is often a good first choice for organic-based systems. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to Good | These solvents have high dielectric constants and can solvate the cation well, but are less effective with the anion. They are often used in synthesis when less polar options fail.[1] |
Q3: Can I just heat the mixture or sonicate it to force dissolution in a non-polar solvent?
A: While physical methods can assist, they are often insufficient for overcoming the fundamental polarity mismatch and carry significant risks.
-
Heating: Gentle warming can increase the rate of dissolution and may slightly improve solubility.[1] However, excessive heat can lead to the degradation of your compound. You must always consider the thermal stability of 1-Benzylpiperazin-2-one HCl. A preliminary thermal stability test (e.g., DSC or TGA) is advisable if you plan to use elevated temperatures routinely.
-
Sonication: This uses ultrasonic waves to break apart solid agglomerates, increasing the surface area available for solvation. It can help dissolve suspended particles but is unlikely to significantly increase the equilibrium solubility of a polar salt in a non-polar solvent.
-
Vigorous Stirring: Maximizing the contact between the solid and the solvent is crucial.[1] However, like sonication, it primarily affects the rate of dissolution, not the ultimate solubility limit.
Expert Insight: These methods are best used as aids when dissolving the compound in a moderately suitable solvent. They will not magically dissolve a polar salt in a non-polar solvent like hexane.
Troubleshooting Guide: A Systematic Approach
If you are facing solubility issues, follow this systematic workflow to identify the optimal solution for your specific experimental needs.
Caption: Troubleshooting workflow for solubility issues.
Strategy 1 (Advanced): Co-Solvent Systems
This strategy is a compromise, aiming to increase solubility in a predominantly less-polar medium without converting the salt to its free base.
Concept: A co-solvent system involves using a mixture of solvents. A small amount of a highly polar "solubilizing" solvent is added to the bulk non-polar or weakly-polar solvent.[2][3] The polar co-solvent creates micro-environments capable of solvating the ionic salt, allowing it to disperse in the bulk solvent.
When to Use: When subsequent steps require a mostly non-polar environment, but you need to introduce the reactant as the HCl salt.
Protocol: Small-Scale Co-Solvent Screening
-
Setup: In separate small vials, weigh out a fixed amount of 1-Benzylpiperazin-2-one HCl (e.g., 5 mg).
-
Primary Solvent: To each vial, add a fixed volume of your primary, less-polar solvent (e.g., 1 mL of DCM). The compound will likely remain as a suspension.
-
Co-Solvent Titration: Add a polar co-solvent (e.g., Methanol) dropwise (e.g., 10 µL at a time) to each vial while stirring vigorously.
-
Observation: Observe the minimum amount of co-solvent required to achieve complete dissolution.
-
Validation: Ensure the final co-solvent concentration (e.g., 1-5% v/v) is compatible with your downstream reaction conditions. High concentrations may alter reaction chemistry.
Strategy 2 (Most Effective): Conversion to Free Base
This is the most reliable and widely used method to achieve high solubility of piperazine-containing compounds in a broad range of organic solvents.[1] The process involves a simple acid-base reaction to neutralize the HCl salt, yielding the neutral, non-polar "free base" form of the molecule.
Caption: Chemical equilibrium of salt to free base conversion.
Protocol: Conversion of 1-Benzylpiperazin-2-one HCl to its Free Base
This protocol is adapted from standard procedures for neutralizing amine hydrochloride salts.[1][4]
-
Dissolution: Dissolve the 1-Benzylpiperazin-2-one HCl salt in a minimal amount of deionized water.
-
Cooling: Place the aqueous solution in an ice bath to control the temperature during neutralization.
-
Neutralization: Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, dropwise while stirring. You can also use a 1M sodium hydroxide (NaOH) solution for more efficient neutralization. Monitor the pH of the aqueous layer using pH paper or a pH meter, aiming for a final pH of >10 to ensure complete deprotonation.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent in which the free base is soluble (e.g., Dichloromethane, Ethyl Acetate). Perform the extraction three times (e.g., 3 x 20 mL) to ensure complete recovery of the product.[1]
-
Washing: Combine the organic layers. Wash the combined organic phase with brine (a saturated NaCl solution) to remove residual water.[1]
-
Drying: Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which will likely be an oil or a low-melting solid.
Trustworthiness & Validation: The success of the conversion can be confirmed by a simple solubility test. The resulting free base should readily dissolve in the organic solvent that the original HCl salt was insoluble in. For rigorous validation, techniques like NMR spectroscopy can be used to confirm the absence of the protonated amine signal.
Critical Consideration: The free base form may be less stable over long-term storage than the crystalline HCl salt. It can be susceptible to oxidation or absorption of atmospheric CO₂.[4] It is often best practice to prepare the free base immediately before its intended use.[1]
References
- BenchChem. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- ChemicalBook. (n.d.). 1-Benzylpiperazine dihydrochloride CAS#: 5321-63-1.
- Organic Syntheses. (n.d.). 1-benzylpiperazine.
- Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- Patel, P. A., et al. (2015). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
- Rhodium.ws. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2).
-
Serajuddin, A. T. M. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 16(5), 672-683. [Link]
- SWGDrug. (2005). BENZYLPIPERAZINE.
- Kumar, S., & Nanda, A. (2017). Co-solvency and anti-solvent method for the solubility enhancement. Journal of Applied Pharmaceutical Science, 7(10), 226-232.
- Singh, R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10.
-
PubChem. (n.d.). 1-Benzylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
Sources
Technical Support Center: Impurity Analysis of 1-Benzylpiperazin-2-one by HPLC
Welcome to the technical support center for the analysis of 1-Benzylpiperazin-2-one. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and quantifying impurities in this active pharmaceutical ingredient (API) using High-Performance Liquid Chromatography (HPLC).
This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios. Our goal is to not only provide solutions but also to explain the underlying scientific principles to empower you in your analytical method development and routine testing.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in 1-Benzylpiperazin-2-one and where do they come from?
A1: Understanding the potential impurities is the first step in developing a robust analytical method. Impurities in 1-Benzylpiperazin-2-one can originate from the synthetic route or arise from degradation.[1] They are typically categorized as organic impurities, inorganic impurities, and residual solvents.[2][3]
Based on common synthetic pathways, which often involve the reaction of piperazine derivatives with benzyl halides, the following impurities should be considered:
| Impurity Name | Potential Source | Significance |
| Piperazine | Unreacted starting material | Process-related |
| 1,4-Dibenzylpiperazine | Over-alkylation of piperazine | Process-related, can be a known impurity in related compounds like BZP.[4][5] |
| Benzyl Chloride | Unreacted starting material | Process-related, potentially reactive |
| Benzyl Alcohol | Hydrolysis of benzyl chloride | Process-related/Degradation |
| Degradation Products | Arise from exposure to heat, light, acid, or base | Stability-indicating method is required to detect these. |
It is crucial to consult regulatory guidelines, such as ICH Q3A(R2), which outlines the requirements for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3]
Q2: Why is Reverse-Phase HPLC the most common method for this analysis?
A2: Reverse-Phase HPLC (RP-HPLC) is the dominant technique for several reasons rooted in the physicochemical properties of 1-Benzylpiperazin-2-one and its likely impurities.
-
Polarity: 1-Benzylpiperazin-2-one is a moderately polar compound due to the presence of the benzyl group (non-polar) and the piperazinone ring (polar, with nitrogen and oxygen atoms). This polarity makes it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile/water mixtures).
-
Versatility: RP-HPLC can effectively separate compounds with a wide range of polarities. By modifying the mobile phase composition (e.g., pH, organic modifier ratio), we can fine-tune the separation of the main component from both more polar impurities (like piperazine) and less polar impurities (like 1,4-dibenzylpiperazine).
-
Robustness and Reproducibility: Modern RP-HPLC columns and systems are highly robust and provide excellent reproducibility, which is a critical requirement for validated analytical methods in the pharmaceutical industry.[6]
Q3: What constitutes a good starting point for an HPLC method for impurity profiling?
A3: A good starting method should be able to retain the main peak while providing conditions to elute and resolve potential impurities that may appear before and after it. A gradient method is almost always necessary for impurity analysis to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are detected within a reasonable runtime.
Here is a scientifically-grounded starting point:
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A C18 column is the workhorse of RP-HPLC, offering good retention for moderately polar compounds. The dimensions provide a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Phosphoric acid is used to control the pH and ensure that the basic nitrogen atoms in the piperazine ring are protonated. This leads to consistent interactions with the stationary phase and improves peak shape.[7] |
| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile is a common organic modifier with low UV cutoff and viscosity, making it suitable for gradient elution. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient ensures the elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven provides stable retention times.[8] |
| Detector | UV at 210 nm | The benzyl group has a strong chromophore. 210 nm is a common wavelength for detecting aromatic compounds and many organic impurities. |
| Injection Vol. | 10 µL | A good starting point to avoid column overload. |
This method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose, covering parameters like specificity, linearity, accuracy, precision, and robustness.[6][9][10]
Troubleshooting Guide
This section addresses specific problems you might encounter during your analysis.
Q4: Problem - I see unexpected peaks in my chromatogram. What are they and what should I do?
A4: Unexpected peaks, often called "ghost peaks," can be frustrating. A systematic approach is key to identifying their source.[8] This workflow can help diagnose the issue.
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Expert Advice:
-
Carryover: If the ghost peak appears at the same retention time as a peak from a previous injection (especially a concentrated one), it is likely injector carryover. Program a needle wash with a strong solvent (like 100% Acetonitrile) in your method.
-
Mobile Phase: Organic solvents can degrade over time or grow bacteria, creating spurious peaks. Always use freshly prepared mobile phase from high-purity solvents.
-
Degradation: If the peak grows over time as the prepared sample sits in the autosampler, it is likely a degradation product forming in the sample diluent.
Q5: Problem - My peaks are tailing or fronting. How can I improve the peak shape?
A5: Poor peak shape compromises resolution and integration accuracy. Tailing is more common for basic compounds like 1-Benzylpiperazin-2-one.[8]
Causes & Solutions for Tailing Peaks:
-
Secondary Interactions (Most Common Cause): The basic nitrogen atoms in your analyte can interact with acidic silanol groups on the silica surface of the C18 column. This secondary interaction mechanism is slower than the primary reverse-phase interaction, causing the peak to tail.
-
Solution: Lower the mobile phase pH. By adding an acid (like phosphoric or formic acid) to bring the pH to ~2.5-3.0, you ensure the analyte's nitrogens are fully protonated (positively charged) and, more importantly, you suppress the ionization of the surface silanol groups, minimizing the unwanted interaction.
-
Solution: Use a modern, end-capped column. These columns have fewer accessible silanol groups, reducing the potential for tailing.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to tailing.
-
Solution: Reduce the injection volume or dilute your sample.
-
Causes & Solutions for Fronting Peaks:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile when the gradient starts at 5% Acetonitrile), the peak can be distorted.
Q6: Problem - My retention times are shifting from one injection to the next. What's wrong?
A6: Retention time stability is critical for reliable peak identification. Drifting or sudden shifts point to a problem with the system's physical or chemical equilibrium.[11][12]
Causes & Solutions for Shifting Retention Times:
-
Column Equilibration: Insufficient equilibration time between gradient runs is a very common cause. The column needs time to return to the initial mobile phase conditions before the next injection.
-
Solution: Ensure your method includes an equilibration time of at least 10 column volumes after the gradient is complete. For a 150x4.6mm column at 1 mL/min, this is about 10-15 minutes.
-
-
Mobile Phase Composition: Inaccurately prepared mobile phase or a malfunctioning pump proportioning valve can cause drift.
-
Solution: Prepare mobile phases carefully and ensure solvents are thoroughly degassed. If you suspect the pump, you can troubleshoot by premixing the mobile phase at a certain composition and running it isocratically to see if retention is stable.[12]
-
-
Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.
-
Solution: Always use a thermostatically controlled column compartment.[8]
-
-
Leaks: A small leak in the system will cause a drop in pressure and an increase in retention times.
-
Solution: Check all fittings for signs of leakage, starting from the pump and going to the detector.[11]
-
Experimental Workflow & Protocols
This section provides a standardized workflow and a starting protocol for your analysis.
Caption: General workflow for HPLC impurity analysis.
Protocol 1: Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Water/Acetonitrile (90:10 v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 1-Benzylpiperazin-2-one reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, then dilute to volume with diluent and mix well.
-
Working Standard Solution (approx. 5 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask. Dilute to volume with diluent and mix well. This represents a 1.0% level relative to the sample concentration.
-
Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the 1-Benzylpiperazin-2-one sample into a 50 mL volumetric flask. Prepare similarly to the Standard Stock Solution.
Protocol 2: System Suitability Test (SST)
Before running samples, the system's performance must be verified.
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes.
-
Make five replicate injections of the Working Standard Solution (5 µg/mL).
-
Evaluate the results against pre-defined criteria:
-
Tailing Factor: The tailing factor for the 1-Benzylpiperazin-2-one peak should be ≤ 2.0.
-
Precision: The relative standard deviation (%RSD) of the peak areas for the five replicate injections should be ≤ 5.0%.
-
If the system fails SST, do not proceed with the analysis. Troubleshoot the issue using the guide above before re-running the SST.
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][2]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]
-
Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide. [Link][8]
-
International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link][1]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link][3]
-
International Council for Harmonisation. Quality Guidelines. [Link][13]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][10]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]
-
Therapeutic Goods Administration (TGA). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link][12]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
SIELC Technologies. Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. [Link][7]
-
Malaysian Journal of Chemistry. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link][4]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. ikm.org.my [ikm.org.my]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. maxisci.com [maxisci.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. ICH Official web site : ICH [ich.org]
Technical Support Center: Managing Moisture Sensitivity in Piperazinone Synthesis
Last Updated: February 12, 2026
Introduction
Piperazinones are a critical scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their synthesis, however, often involves reagents that are highly sensitive to moisture. The presence of even trace amounts of water can lead to significant reductions in yield, the formation of impurities, and in some cases, complete reaction failure.[1] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and manage moisture-related issues encountered during piperazinone synthesis. We will delve into the causality behind common problems and provide field-proven protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our application scientists receive regarding moisture sensitivity in piperazinone synthesis.
Q1: My piperazinone cyclization reaction is giving a very low yield. I suspect a moisture issue, but where should I start looking?
A1: Low yields are a classic symptom of moisture contamination.[2] The most common culprits are insufficiently dried solvents, glassware, or starting materials. Anhydrous piperazine itself is hygroscopic and can absorb moisture from the air.[3] Begin by rigorously drying all components of your reaction. We provide detailed protocols for solvent and glassware preparation in the "Experimental Protocols" section of this guide.
Q2: I'm using a Grignard reagent to introduce a side chain, but I'm mostly recovering the protonated starting material. What's happening?
A2: Grignard reagents are extremely strong bases and will readily react with any available proton source, including water.[1][4] If there is moisture in your reaction, the Grignard reagent will be quenched, resulting in the formation of the corresponding alkane and preventing your desired carbon-carbon bond formation.[1][4][5] Strict anhydrous conditions are non-negotiable when working with these reagents.[5] This includes using an inert atmosphere.[5][6]
Q3: I'm performing a reduction using Lithium Aluminum Hydride (LAH), and the workup is forming a persistent emulsion that's difficult to filter. Is this related to water?
A3: Yes, this is a very common issue with LAH reductions. While water is used to quench the excess LAH, the way it is added is critical.[7][8][9][10] The aluminum salts generated during quenching can form gelatinous precipitates that are notoriously difficult to handle.[7][9] A carefully controlled quenching procedure, such as the Fieser workup, is highly recommended to produce a granular, easily filterable solid.[7]
Q4: Can I use a drying tube instead of a full inert atmosphere setup for my reaction?
A4: For some less sensitive reactions, a drying tube filled with a desiccant like calcium chloride may be sufficient to protect against atmospheric moisture.[11] However, for highly sensitive reagents like organolithiums, Grignard reagents, or LAH, a full inert atmosphere setup (using nitrogen or argon) is essential to exclude both moisture and oxygen.[11][12][13][14][15]
Q5: Some literature suggests that certain organometallic reactions can be performed "on water." Does this apply to piperazinone synthesis?
A5: While there have been exciting developments in performing certain Grignard and organolithium additions in heterogeneous aqueous systems, these are highly specific cases and generally not applicable to standard piperazinone synthesis protocols that require anhydrous conditions.[16] Unless you are following a specifically designed "on water" procedure, assume all reactions with highly polar organometallic reagents must be conducted under strictly anhydrous conditions.
Troubleshooting Guide: Moisture-Related Issues
This table outlines common problems, their probable causes related to moisture, and recommended solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Low or no product yield | • Contaminated solvents or reagents.• Improperly dried glassware.• Ineffective inert atmosphere. | • Dry solvents using an appropriate method (see Protocol 1).• Use freshly opened, high-purity reagents.• Flame-dry or oven-dry all glassware immediately before use (see Protocol 2).• Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Formation of unexpected byproducts | • Water-induced decomposition of starting materials or intermediates.• Side reactions catalyzed by water or hydroxide ions. | • Identify byproducts using analytical techniques (NMR, LC-MS) to diagnose the specific side reaction.• Re-evaluate the compatibility of all reagents with trace moisture.• Ensure all starting materials, including piperazine derivatives, are rigorously dried. |
| Inconsistent reaction times or results | • Variable amounts of moisture between experimental runs. | • Standardize drying procedures for all solvents, reagents, and glassware.• Always use an inert atmosphere for moisture-sensitive steps. |
| Failure of Grignard or organolithium reactions | • Quenching of the organometallic reagent by trace water.[4][6] | • Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).• Flame-dry all glassware under an inert gas flow.• Ensure the starting materials do not contain acidic protons that will react with the organometallic reagent.[4][5] |
| Difficult workup of LAH reductions (emulsions) | • Improper quenching of the reaction, leading to gelatinous aluminum salts.[7] | • Cool the reaction to 0°C before quenching.• Use a controlled, sequential addition of water and aqueous base (Fieser workup, see Protocol 3).[7][8] |
Experimental Protocols
Here are detailed, step-by-step methodologies for essential techniques to manage moisture in your experiments.
Protocol 1: Solvent Drying
The choice of drying agent is crucial and depends on the solvent being dried.
| Solvent Type | Recommended Drying Agent(s) | Procedure |
| Ethers (THF, Diethyl Ether) | Sodium/Benzophenone | Reflux the solvent with sodium metal and a small amount of benzophenone until a persistent deep blue or purple color indicates anhydrous conditions. Distill directly into the reaction flask under an inert atmosphere. |
| Halogenated Solvents (DCM, Chloroform) | Calcium Hydride (CaH₂) | Stir the solvent over calcium hydride overnight, then distill.[17] |
| Hydrocarbons (Toluene, Hexanes) | Calcium Hydride (CaH₂) or Sodium | Stir over CaH₂ and distill, or for very dry solvent, use the sodium/benzophenone still as described for ethers. |
| Aprotic Polar Solvents (DMF, DMSO) | Molecular Sieves (4Å) | Activate molecular sieves by heating under vacuum. Allow the solvent to stand over the activated sieves for at least 24 hours before use. |
Protocol 2: Preparation of Glassware and Reaction Setup Under Inert Atmosphere
This protocol ensures that the reaction environment is free of atmospheric moisture and oxygen.
-
Glassware Preparation:
-
Inert Atmosphere Setup:
-
While the glassware is still hot, assemble it and immediately begin flushing with a gentle stream of inert gas (nitrogen or argon).[12][13][14][15][18]
-
Use rubber septa to seal the openings of the glassware.
-
Insert a needle connected to a balloon filled with inert gas to maintain a positive pressure.[14][15]
-
Insert an exit needle to allow air to be displaced.[12][14] Flush for at least 5-10 minutes.
-
-
Reagent Addition:
Protocol 3: Fieser Workup for Lithium Aluminum Hydride (LAH) Reductions
This procedure is designed to quench excess LAH and produce a granular, filterable aluminum salt byproduct.
For a reaction using 'X' grams of LAH in a solvent like THF or diethyl ether:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and cautiously add 'X' mL of water dropwise. Vigorous gas evolution (hydrogen) will occur.
-
Add 'X' mL of 15% aqueous sodium hydroxide solution dropwise.
-
Add '3X' mL of water.[8]
-
Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. A white, granular precipitate should form.
-
Add anhydrous magnesium sulfate or sodium sulfate to the mixture to absorb excess water, and continue stirring for another 15 minutes.
-
Filter the mixture through a pad of Celite, washing the solid thoroughly with your reaction solvent.
-
The filtrate contains your desired product.
Visualizations
Troubleshooting Workflow for Low Yield
This diagram illustrates the logical steps to diagnose a low-yield reaction where moisture is suspected.
Caption: Impact of water on common moisture-sensitive reagents.
References
-
Anonymous. (2019, April 28). How dangerous is actually adding water to Grignard reagent? Reddit. [Link]
-
Drug Discovery Unit Dundee. (2022, February 1). Inert Atmosphere, with no O2. YouTube. [Link]
-
Ashenhurst, J. (2015, November 13). Why Grignard Reagents React With Water. Master Organic Chemistry. [Link]
-
Anonymous. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]
-
Wikipedia contributors. (n.d.). Grignard reaction. Wikipedia. [Link]
-
Anonymous. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. Chemistry LibreTexts. [Link]
-
Various authors. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. [Link]
-
Caputo, A., et al. (n.d.). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. PMC. [Link]
-
Drug Discovery Unit Dundee. (2022, February 1). Inert Atmosphere. YouTube. [Link]
-
O'Brien, P., et al. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Various authors. (2014, March 25). Why is it necessary to avoid even traces of moisture from a Grignard reagent? Chemistry Stack Exchange. [Link]
-
Anonymous. (2021, October 25). A Report on Reagents and its Quenching Methods. Research and Reviews: Journal of Chemistry. [Link]
-
Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Patil, P., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 642-645. [Link]
-
Various authors. (2021, August 8). How to create inert atmosphere? ResearchGate. [Link]
-
Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Anonymous. (2023, July 25). Drying solvents. Sciencemadness Wiki. [Link]
-
Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060-3065. [Link]
-
Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). Suvchem. [Link]
-
Anonymous. (2025, August 6). Hierarchical Palladium Catalyst for Highly Active and Stable Water Oxidation in Acidic Media. National Science Review. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rroij.com [rroij.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Refining the work-up procedure for 1-Benzylpiperazin-2-one isolation
The following guide is designed to address the specific technical challenges associated with the isolation and purification of 1-Benzylpiperazin-2-one (CAS: 59702-21-5).
Important Distinction: This guide specifically addresses the N1-benzyl isomer (1-benzyl-2-oxopiperazine).[1] If you synthesized your compound via the reaction of N-benzylethylenediamine and ethyl chloroacetate, you have likely produced the N4-benzyl isomer (4-benzylpiperazin-2-one, often mislabeled as 1-benzyl-3-oxopiperazine).[1] The protocols below assume you are targeting the N1-benzyl lactam, typically synthesized via N1-alkylation of a protected piperazinone.[1]
Phase 1: The "Crude" Reality – Quenching & Extraction
Q1: I am seeing a significant yield loss during the aqueous work-up. Is my product water-soluble? A: Yes, significantly.[1] While the benzyl group adds lipophilicity, the piperazinone core is polar, and the N4-amine is basic (pKa ~8.5).
-
The Problem: In standard extractions (pH 7-8), a fraction of the molecule remains protonated (cationic) and stays in the aqueous phase. Furthermore, the lactam moiety increases water solubility compared to the fully reduced piperazine.
-
The Fix: You must drive the equilibrium to the free base.
-
pH Adjustment: Adjust the aqueous layer to pH > 12 using 5N NaOH. This ensures the N4-amine is fully deprotonated.[1]
-
Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell of the lactam, forcing the organic molecule out (Hofmann, 1865 principle adapted for lactams).
-
Solvent Choice: DCM (Dichloromethane) is standard, but if yield is still low, switch to Chloroform:Isopropanol (3:1) . This mixture is more polar and efficient at extracting water-soluble lactams.[1]
-
Q2: My reaction mixture turned into a stubborn emulsion during extraction. How do I break it? A: Emulsions are common when unreacted benzyl bromide (from N1-alkylation) or amphiphilic oligomers are present.[1]
-
Immediate Remedy: Filter the biphasic mixture through a pad of Celite 545 . This physically traps the particulate matter stabilizing the emulsion.
-
Chemical Break: Add a small amount of saturated Ammonium Chloride (NH4Cl) solution. The slight ionic strength increase and pH buffering can often coalesce the layers. Note: Check pH afterwards to ensure it remains basic.
Phase 2: Purification – The Art of Isolation
Q3: I used Benzyl Bromide for N1-alkylation, and I cannot separate it from the product. They co-elute on silica. A: Benzyl bromide is lipophilic and lacks the basicity of your product. Exploiting this chemical difference is more effective than chromatography.[1]
-
Acid-Base Wash Protocol:
-
Result: This "Back-Extraction" technique typically yields >95% purity regarding the alkyl halide impurity.[1]
Q4: My product is an oil, but literature suggests it should be a solid. How do I induce crystallization? A: 1-Benzylpiperazin-2-one is a low-melting solid (often reported m.p.[1] around 60-70°C, though data varies by crystal form).[1] It tends to "oil out" if traces of solvent or impurities (like the 4-benzyl isomer) are present.
-
Trituration: Dissolve the oil in a minimum amount of hot Ethyl Acetate , then add cold Hexane or Diisopropyl Ether dropwise until cloudy. Store at -20°C overnight.
-
Seed Crystal: If available, seeding is critical. If not, scratch the glass surface of the flask with a spatula to create nucleation sites.
-
Salt Formation: If the free base refuses to crystallize, convert it to the Hydrochloride salt .
Phase 3: Validation – Ensuring the Correct Isomer
Q5: How do I prove I have 1-benzylpiperazin-2-one (N1) and not 4-benzylpiperazin-2-one (N4)? A: This is the most critical quality control step. The 4-benzyl isomer is thermodynamically favored in direct cyclization reactions.[1]
-
NMR Diagnostic (1H NMR in CDCl3):
-
1-Benzyl (Target): Look for the singlet of the benzylic CH2. It will be slightly downfield (closer to 4.5 - 4.7 ppm) because it is attached to the amide nitrogen (N1), which is electron-withdrawing.
-
4-Benzyl (Impurity): The benzylic CH2 singlet will be upfield (closer to 3.5 - 3.6 ppm) because it is attached to the amine nitrogen (N4).
-
Coupling: In the 1-benzyl isomer, the C3 protons (adjacent to carbonyl) are a singlet (or tight AB system) at ~3.2 ppm. In the 4-benzyl isomer, they often show distinct coupling to the N4-benzyl protons if protonated, but in free base, they are also singlets. Rely on the Benzylic CH2 shift.
-
Optimized Work-up Workflow
The following diagram illustrates the logical flow for purifying the N1-alkylation product, specifically designed to remove the common Benzyl Bromide impurity and ensure isomer integrity.
Caption: Logical flow for the acid-base purification of 1-benzylpiperazin-2-one, prioritizing the removal of neutral alkyl halides and verification of regiochemistry.
Quantitative Data: Solubility Profile
Understanding the solubility limits is vital for minimizing loss.
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Role in Work-up |
| Water (pH 7) | Moderate (~10 mg/mL) | High (>100 mg/mL) | Avoid for free base isolation; product loss risk.[1] |
| Water (pH 12) | Low (< 1 mg/mL) | Insoluble (Converts to base) | Target condition for extraction. |
| Dichloromethane | High (Freely Soluble) | Insoluble | Primary extraction solvent. |
| Diethyl Ether | Moderate | Insoluble | Good for washing away non-polar impurities (BnBr). |
| Hexane | Low / Insoluble | Insoluble | Antisolvent for crystallization (trituration). |
References
-
Regioselectivity of N-Alkylation in Piperazinones: Batalha, P. N., et al.[1] (2019). "Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide." Beilstein Journal of Organic Chemistry, 15, 388–400.[3] (Provides mechanistic insight into amide vs. amine alkylation selectivity).
-
General Piperazine Isolation & Properties: National Institute of Standards and Technology (NIST).[1] "1-Benzylpiperazine Mass Spectrum & Properties." (Used for solubility and basicity comparisons of the piperazine core).
-
Differentiation of Piperazine Isomers: Chan, W. Y., et al. (2011).[4] "Analytical Studies on N-Benzylpiperazine... A New Class of Designer Drug." Institut Kimia Malaysia.[1] (Describes analytical methods to distinguish benzyl-substituted piperazine isomers).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Confirmation of 1-Benzylpiperazin-2-one Hydrochloride
Introduction: The Imperative of a Well-Characterized Analytical Standard
In the landscape of drug discovery and development, the certainty of your starting materials is paramount. An analytical standard is not merely a bottle of powder; it is the benchmark against which all subsequent experimental results are measured. For a compound like 1-Benzylpiperazin-2-one hydrochloride, a potential synthetic precursor or reference material, ambiguity in its identity or purity can compromise research integrity, leading to irreproducible results and significant delays.
This guide provides an in-depth, multi-faceted strategy for the comprehensive confirmation of this compound as an analytical standard. While specific literature for this exact molecule is not abundant, the principles and techniques detailed herein are derived from established, robust methodologies for the analysis of related piperazine derivatives and pharmaceutical compounds.[1][2] We will eschew a simple checklist in favor of an orthogonal approach, where multiple independent analytical techniques are employed to build a self-validating and irrefutable profile of the material. This is the bedrock of analytical trustworthiness.
The Orthogonal Approach: A Foundation of Analytical Confidence
A single analytical technique provides only one perspective on a molecule's identity and purity. To establish an analytical standard with the highest degree of confidence, we must employ an orthogonal testing strategy. This involves using multiple, distinct methods whose potential failure modes are independent of one another. For instance, a chromatographic method confirms purity, while spectroscopic methods confirm molecular structure. The convergence of results from these disparate techniques provides a robust and defensible confirmation.
Caption: Orthogonal approach for analytical standard confirmation.
Part 1: Structural Elucidation – Is It What It Claims to Be?
The first and most critical step is to confirm the molecular structure. We are seeking to verify the atomic connectivity, molecular weight, and the presence of key functional groups that define this compound.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Causality: MS is the frontline technique for confirming the molecular weight of the compound. For this compound (C₁₁H₁₄N₂O · HCl), the expected monoisotopic mass of the free base is 206.1106 g/mol . Electrospray Ionization (ESI) in positive mode is ideal, as it will readily protonate the basic nitrogen atom of the piperazine ring, yielding the [M+H]⁺ ion at m/z 207.1184. This single data point provides a crucial first-pass confirmation of the elemental composition.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Couple a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) to an HPLC system.
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions (Positive ESI):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition: Full scan mode to detect the parent ion and any impurities. Tandem MS (MS/MS) on the primary ion (m/z 207.1) to confirm fragmentation.
-
Expected Data & Interpretation: A high-purity standard will show a dominant peak for the [M+H]⁺ ion. The high-resolution measurement should be within 5 ppm of the theoretical mass. Fragmentation analysis (MS/MS) should yield predictable fragments, primarily from the cleavage of the benzylic C-N bond.
| Ion Description | Expected m/z (Monoisotopic) | Interpretation |
| [M+H]⁺ | 207.1184 | Parent ion of 1-Benzylpiperazin-2-one |
| [C₇H₇]⁺ | 91.0548 | Tropylium ion, characteristic of a benzyl group.[3] |
| [M+H - C₇H₇]⁺ | 116.0609 | Loss of the benzyl group, leaving the protonated piperazinone ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Causality: While MS confirms the mass, NMR spectroscopy elucidates the precise atomic arrangement. ¹H NMR reveals the number and type of protons and their neighboring environments, while ¹³C NMR maps the carbon skeleton. For a definitive structural confirmation, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is unparalleled.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt should be water-soluble). Add a small amount of TMS as an internal reference if not using solvent peak.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire for a sufficient duration to achieve good signal-to-noise (e.g., 1024 scans or more).
-
Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz): The hydrochloride salt form will likely lead to protonation of the secondary amine, resulting in a broad signal and potentially complex splitting patterns for adjacent protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Authoritative Grounding |
| ~10.5 (very broad) | s (broad) | 1H | NH ₂⁺ (HCl salt) | Amine salts in DMSO show very downfield, broad signals. |
| 7.25 - 7.45 | m | 5H | Ar-H (Phenyl ring) | Typical range for monosubstituted benzene protons.[4][5] |
| ~4.60 | s | 2H | Ar-CH ₂-N | Benzylic protons adjacent to a nitrogen and an amide.[4][6] |
| ~3.40 | t | 2H | -C(=O)-N-CH ₂- | Protons adjacent to the secondary amine. |
| ~3.25 | s | 2H | -C(=O)-CH ₂-N- | Protons adjacent to the amide nitrogen. |
| ~3.10 | t | 2H | -CH₂-NH ₂⁺-CH ₂- | Protons adjacent to the secondary amine. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Causality: FTIR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. It serves as a quick, confirmatory identity test. For 1-Benzylpiperazin-2-one, the most critical absorption is the tertiary amide (lactam) carbonyl (C=O) stretch.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Data Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹, typically averaging 16 or 32 scans.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1650 | Strong | Tertiary Amide (Lactam) C=O Stretch |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Bending |
| ~1250 | Medium | C-N Stretch |
Part 2: Purity Assessment – Is It Free From Contaminants?
Confirming the structure is only half the battle. An analytical standard must be of high purity. Chromatographic methods are the gold standard for separating the main component from process-related impurities, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis
Causality: HPLC with UV detection is the preferred method for purity analysis of non-volatile, UV-active compounds like this compound. The benzyl and piperazinone moieties contain chromophores that absorb UV light, allowing for sensitive detection.[7] By separating the compound on a column, we can quantify its peak area relative to the total area of all detected peaks (Area Percent method).
Experimental Protocol: HPLC-UV Purity Assay
-
Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a concentration of ~1.0 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
LC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm. (DAD is preferred to check for peak purity).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks with an area greater than 0.05% of the main peak area. Calculate purity using the area percent method.
Comparison of Chromatographic Alternatives:
| Feature | HPLC-UV (Recommended) | GC-MS |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gas mobile and liquid/solid stationary phases.[2] |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds (like this one). | Requires analyte to be volatile and thermally stable. Potential for degradation of the amide. |
| Purity Calculation | Area percent is straightforward and reliable. | Area percent can be less accurate due to differences in ionization efficiency in the MS. |
| Impurity ID | Requires coupling to MS (LC-MS). | Provides mass spectra for all separated peaks, aiding in impurity identification.[8] |
| Primary Use Case | Quantitative Purity Assay | Qualitative Impurity Identification (especially for volatile impurities). |
Integrated Analytical Workflow and Data Summary
A robust confirmation process follows a logical sequence, integrating each technique to build a complete picture of the analytical standard.
Caption: Step-by-step workflow for standard confirmation.
Final Data Consolidation: The ultimate output is a Certificate of Analysis (CoA) that summarizes the findings from all techniques.
| Analytical Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity by FTIR | ATR | Spectrum conforms to reference | Conforms |
| Identity by ¹H NMR | 400 MHz, DMSO-d₆ | Structure conforms to 1-Benzylpiperazin-2-one HCl | Conforms |
| Molecular Weight | LC-MS (ESI+) | [M+H]⁺ = 207.1184 ± 5 ppm | 207.1180 |
| Purity by HPLC | RP-HPLC, 210 nm | ≥ 98.0% | 99.6% |
| Residual Solvents | GC-HS (Not shown) | Per USP <467> | Conforms |
Conclusion
The confirmation of an analytical standard like this compound is a rigorous, evidence-based process. It relies not on a single measurement but on the collective, corroborating evidence from an orthogonal suite of analytical techniques. By systematically confirming the molecular weight (MS), functional groups (FTIR), and atomic connectivity (NMR), and quantifying the purity via chromatography (HPLC), we build a self-validating data package. This comprehensive approach ensures that the standard is precisely what it purports to be, providing researchers, scientists, and drug development professionals with the confidence needed to build their own work upon a solid analytical foundation.
References
-
SIELC Technologies. (n.d.). Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. Retrieved from [Link][7]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine. Retrieved from [Link][9]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link][1]
-
SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved from [Link][10]
-
Tan, D., Lim, S. T., & Lee, T. L. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1). Retrieved from [Link][2]
-
Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of analytical toxicology, 32(6), 444-50. Retrieved from [Link][8]
-
Abdel-Hay, K. M., et al. (2011). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Chromatographic Science, 49(8), 608-616. Retrieved from [Link][3]
-
Al-Tamrah, S. A. (2014). A Review on Analytical Methods for Piperazine Determination. International Journal of Current Pharmaceutical & Clinical Research, 4(1), 1-6. Retrieved from [Link]
-
Marino, M. G., & Kreuer, K. D. (2015). 1H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D2O at RT. ResearchGate. Retrieved from [Link][6]
-
Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 443-449. Retrieved from [Link][11]
-
Adamowicz, P., & Zuba, D. (2013). Determination of piperazine derivatives in “Legal Highs”. Problemy Kryminalistyki, 279, 5-14. Retrieved from [Link][12]
-
Vorce, S. P., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology, 32(6), 444-450. Retrieved from [Link][13]
-
Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44, 509-514. Retrieved from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link][5]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. ikm.org.my [ikm.org.my]
- 3. researchgate.net [researchgate.net]
- 4. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. swgdrug.org [swgdrug.org]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Comparative Spectral Guide: 1-Benzylpiperazin-2-one vs. Precursors & Isomers
Executive Summary & Technical Context[1][2][3][4][5]
In medicinal chemistry, the piperazin-2-one scaffold is a critical pharmacophore found in factor Xa inhibitors and peptidomimetics. However, a persistent challenge in its functionalization is the regioselectivity between the N1 (amide) and N4 (amine) positions .
While "1-benzylpiperazin-2-one" is the target, direct alkylation of the precursor (piperazin-2-one) predominantly yields the thermodynamically favored 4-benzyl isomer due to the higher nucleophilicity of the amine nitrogen compared to the amide. Consequently, researchers often inadvertently synthesize the wrong isomer.
This guide provides a definitive spectral comparison to distinguish the 1-benzyl target (N1-substituted) from its precursors and its common 4-benzyl isomer (N4-substituted), supported by a regioselective synthetic protocol.
Synthetic Logic & Regiocontrol
To ensure the generation of the correct spectral data, we must first validate the synthesis. Direct benzylation fails to yield the 1-isomer efficiently. The protocol below utilizes a protection-deprotection strategy to force N1 substitution.
Pathway Visualization
The following diagram illustrates the divergent pathways. Note how the "Direct Route" leads to the impurity (Isomer B), while the "Protected Route" yields the Target (A).
Figure 1: Divergent synthetic pathways. The direct route favors N4-substitution due to amine nucleophilicity. The protected route forces N1-substitution.
Experimental Protocol: Validated Synthesis
Objective: Synthesis of 1-benzylpiperazin-2-one (N1-sub) via N4-Boc protection.
Step 1: Selective N4-Protection
-
Dissolve piperazin-2-one (10 mmol) in DCM (dichloromethane).
-
Add Boc-anhydride (
, 1.1 eq) and Triethylamine (1.2 eq). -
Stir at RT for 4 hours. The N4-amine reacts preferentially over the N1-amide.
-
Checkpoint: MS should show M+1 = 201 (Piperazinone + Boc).
Step 2: N1-Alkylation (The Critical Step)
-
Dissolve 4-Boc-piperazin-2-one in dry THF under
. -
Cool to 0°C and add NaH (60% dispersion, 1.2 eq). Note: Strong base is required to deprotonate the amide.
-
Stir for 30 min until
evolution ceases. -
Add Benzyl Bromide (1.1 eq) dropwise.
-
Warm to RT and stir for 12 hours.
-
Quench with
, extract with EtOAc.
Step 3: Deprotection
-
Treat the intermediate with TFA/DCM (1:4 ratio) for 2 hours.
-
Concentrate in vacuo.
-
Basify with
and extract with DCM to obtain the free base.
Spectral Data Comparison
The following data highlights the "fingerprint" differences between the Target (1-Benzyl), the Isomer (4-Benzyl), and the Precursor.
A. H NMR Comparison (CDCl , 400 MHz)
The most diagnostic signal is the Benzylic Methylene (
| Feature | Target: 1-Benzylpiperazin-2-one | Isomer: 4-Benzylpiperazin-2-one | Precursor: Piperazin-2-one |
| Benzylic | Absent | ||
| Reasoning | Deshielded by adjacent Carbonyl ( | Typical benzylic amine shift; less deshielded. | N/A |
| Ring Protons (C3-H) | |||
| Amide N-H | Absent | Present ( | Present |
| Amine N-H | Present ( | Absent (Alkylated) | Present |
B. Infrared (IR) Spectroscopy[6]
The IR spectrum provides a quick "Yes/No" check for the Amide N-H bond.
| Functional Group | Target: 1-Benzyl | Isomer: 4-Benzyl | Precursor |
| Amide N-H Stretch | ABSENT | Present (3100-3300 cm | Present |
| Amide C=O Stretch | Strong (~1645 cm | Strong (~1660 cm | Strong (~1665 cm |
| Amine N-H Stretch | Present (Weak, ~3300 cm | Absent | Present |
Diagnostic Decision Tree
Use this workflow to interpret your spectral data and confirm you have the correct molecule.
Figure 2: Spectral logic flow for distinguishing 1-benzylpiperazin-2-one from its 4-benzyl isomer.
References
-
National Institute of Standards and Technology (NIST). (2023). 1-Benzylpiperazine Mass Spectrum (Precursor Comparison). NIST Chemistry WebBook.[1] Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.). Compound Summary: 1-Benzylpiperazin-2-one.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1973). Synthesis of N-Benzylpiperazine derivatives (General Methodology). Org. Synth. 1973, 53, 98. Retrieved October 26, 2023, from [Link](Note: Provides foundational protocols for piperazine alkylation regiochemistry).
Sources
A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of 1-Benzylpiperazin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the consistency of starting materials and intermediates is paramount. Even minor variations between different batches of a chemical entity can have cascading effects on the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the assessment of lot-to-lot variability in 1-benzylpiperazin-2-one hydrochloride, a key intermediate for various research and development applications. While specific data for this compound is not extensively published, this document outlines a robust, scientifically-grounded approach based on established principles of analytical chemistry and quality control for pharmaceutical intermediates.
The Criticality of Controlling Lot-to-Lot Variability
The journey from a chemical intermediate to a therapeutic product is a meticulously controlled process. For a compound like this compound, which serves as a building block in multi-step syntheses, ensuring its consistent quality across different production lots is not merely a matter of good practice but a fundamental requirement. Inconsistent purity, impurity profiles, or physical characteristics can lead to unpredictable reaction kinetics, the formation of undesirable side-products, and ultimately, a final API that fails to meet stringent regulatory standards. This underscores the necessity for a comprehensive analytical strategy to de-risk the drug development process from its earliest stages.[1][2]
Understanding the Chemistry: A Plausible Synthetic Pathway and Potential Impurities
A thorough understanding of the synthetic route is the first step in anticipating potential sources of variability. While multiple synthetic strategies for piperazinone derivatives exist, a common and logical approach to 1-benzylpiperazin-2-one would involve a two-step process starting from ethylenediamine and an α-haloacetate, followed by N-benzylation.
Figure 1: A plausible synthetic pathway for this compound.
This proposed synthesis allows us to anticipate potential impurities that could contribute to lot-to-lot variability:
-
Unreacted Starting Materials: Residual ethylenediamine, ethyl chloroacetate, piperazin-2-one, or benzyl chloride.
-
Over-alkylation Products: Formation of 1,4-dibenzylpiperazin-2-one if the reaction conditions are not carefully controlled.
-
Side-products from Ring Formation: Incomplete cyclization or formation of isomeric byproducts.
-
Degradation Products: Hydrolysis of the lactam ring under certain pH and temperature conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
A Multi-faceted Analytical Approach for Comprehensive Characterization
No single analytical technique is sufficient to fully characterize a pharmaceutical intermediate. A multi-pronged approach is essential to build a complete picture of a lot's quality and to compare it against a reference standard or previous batches.
Figure 2: A comprehensive quality control workflow for assessing lot-to-lot variability.
Identity Confirmation
The first step is to unequivocally confirm the chemical identity of the material.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides a molecular fingerprint of the compound, confirming the presence of key functional groups (e.g., amide C=O, aromatic C-H, aliphatic C-H). The spectrum of a new lot should be superimposable with that of a reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. They provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule. The chemical shifts and coupling constants should match those of a well-characterized reference.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that are characteristic of the molecular structure. This is a highly sensitive technique for confirming identity.
Purity and Impurity Profiling
This is the cornerstone of lot-to-lot variability assessment.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination and impurity profiling of non-volatile organic molecules. A validated, stability-indicating HPLC method should be developed to separate the main compound from its potential impurities.
-
Purity Assessment: The peak area of the main compound as a percentage of the total peak area gives a measure of its purity.
-
Impurity Profiling: The chromatogram will reveal the presence of any impurities. The retention times and peak areas of these impurities should be consistent across different lots. Any new or significantly larger impurity peaks should be investigated.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): The method of choice for the analysis of volatile and semi-volatile organic compounds, making it ideal for identifying and quantifying residual solvents.
-
Loss on Drying (LOD): Measures the amount of volatile matter (e.g., water, residual solvents) in a sample.
Physicochemical Characterization
-
Appearance and Color: A simple but important first-pass test. The physical appearance and color should be consistent from lot to lot.
-
Melting Point: A sharp and consistent melting point range is indicative of high purity.
-
Solubility: The solubility in various solvents should be consistent.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the assessment process, consider the following hypothetical data for three different lots of this compound.
Table 1: Comparative Analytical Data for Three Lots of this compound
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | Yellowish powder | White to off-white crystalline powder |
| Identity (FT-IR) | Conforms to reference | Conforms to reference | Conforms to reference | Spectrum conforms to reference |
| Purity (HPLC, %) | 99.2 | 99.5 | 97.8 | ≥ 98.0% |
| Impurity 1 (HPLC, %) | 0.15 | 0.12 | 0.55 | ≤ 0.2% |
| Impurity 2 (HPLC, %) | 0.08 | 0.10 | 0.25 | ≤ 0.15% |
| Unknown Impurity (HPLC, %) | Not Detected | Not Detected | 0.80 | ≤ 0.1% |
| Residual Solvents (GC-MS) | Meets USP <467> | Meets USP <467> | Meets USP <467> | Meets USP <467> |
| Loss on Drying (%) | 0.3 | 0.2 | 1.5 | ≤ 1.0% |
| Melting Point (°C) | 185-188 | 186-189 | 180-185 | 184-190 °C |
Analysis:
-
Lot A and B: Both lots meet all acceptance criteria and show a high degree of consistency. They would be considered acceptable for use.
-
Lot C: This lot fails on multiple criteria: appearance, purity, individual impurity levels, presence of a significant unknown impurity, loss on drying, and a broader, lower melting point range. This lot would be rejected and an investigation into the manufacturing process would be warranted.
Standard Operating Procedures: Foundational Experimental Protocols
The following are generalized protocols that should be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the main peak from all potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the compound and selecting a wavelength of maximum absorbance (e.g., around 254 nm for the benzyl group).
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.
-
Analysis: Inject a known volume of the sample and a reference standard. The purity is calculated based on the area percentage of the main peak. Impurities can be quantified against the main peak or a reference standard of the impurity if available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for general solvent screening.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate solvents with different boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature.
-
Injector and Detector Temperature: Maintained at a high temperature (e.g., 250 °C) to ensure complete volatilization of the sample.
-
Sample Preparation: A headspace GC approach is often preferred for residual solvent analysis. A known amount of the sample is placed in a sealed vial and heated to allow volatile solvents to partition into the headspace gas, which is then injected into the GC.
-
Analysis: The retention times of any detected peaks are compared to those of known solvent standards. The mass spectrometer provides definitive identification of the solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY and HSQC can be performed to aid in structural confirmation.
-
Analysis: The chemical shifts, integration values, and coupling patterns of the signals in the ¹H spectrum, and the chemical shifts of the signals in the ¹³C spectrum, should be consistent with the expected structure and with the data from a reference standard.
Conclusion: A Commitment to Quality and Consistency
The assessment of lot-to-lot variability is a critical component of quality control in pharmaceutical development. For an intermediate like this compound, a systematic and scientifically sound analytical program is essential to ensure its consistent performance in downstream synthetic steps. By combining a thorough understanding of the compound's synthesis with a multi-faceted analytical approach, researchers and drug developers can mitigate risks, ensure the quality of their intermediates, and ultimately contribute to the development of safe and effective medicines.
References
-
U.S. Food and Drug Administration. (2000). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2017). ICH Harmonised Tripartite Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]
-
Patsnap. (2023). How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials. Synapse. [Link]
-
American Association for Clinical Chemistry. (2015). Managing Reagent Lot to Lot Variability. [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal & Handling of 1-Benzylpiperazin-2-one Hydrochloride
[1][2]
Executive Summary & Core Directive
1-Benzylpiperazin-2-one hydrochloride (CAS: 5321-63-1, varies by specific salt form) is a pharmaceutical intermediate and a structural analog to piperazine-based bioactive compounds.[1][2] Unlike simple solvents, this compound presents a dual hazard profile: chemical toxicity (irritant/corrosive) and regulatory scrutiny (due to structural similarity to controlled piperazines like BZP).
The Core Directive: Do not treat this merely as "generic organic waste." Its hydrochloride salt form implies acidity in aqueous solution, and its nitrogen-rich heterocycle requires high-temperature incineration to prevent the formation of toxic byproducts during disposal.
Chemical Profile & Hazard Assessment
Before initiating any disposal procedure, you must validate the material's current state. This section establishes the causality behind the chosen disposal method.
| Feature | Specification | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Dust inhalation risk; requires N95/P100 respiratory protection.[2] |
| Acidity | Hydrochloride Salt (HCl) | Hydroscopic & Acidic. Aqueous solutions will be pH < 4.[2] Do not mix with cyanide or sulfide wastes (risk of HCN/H₂S gas). |
| Reactivity | Organic Amine Derivative | Incompatible with Strong Oxidizers. Contact with bleach (sodium hypochlorite) can form chloramines (toxic gas).[2] |
| Thermal | Nitrogen-containing Ring | NOx Generation. Must be incinerated in a facility equipped with scrubbers.[2] |
Self-Validating Hazard Check[1][2]
-
Test 1 (pH Validation): If the material is in solution, dip a pH strip. If pH < 2, it must be tagged as Corrosive Acidic Waste .
-
Test 2 (Oxidizer Check): Verify the receiving waste container has never held strong oxidizers (peroxides, nitric acid) to prevent immediate exothermic degradation.
Waste Stream Segregation Protocol
This protocol uses a "Stream-Specific" approach. The disposal route is determined by the solvent matrix, not just the solute.
Workflow Diagram: Disposal Decision Matrix
The following logic gate ensures the material ends up in the correct regulatory stream.
Figure 1: Decision matrix for segregating 1-Benzylpiperazin-2-one HCl waste based on solvent compatibility.
Detailed Procedures
Scenario A: Pure Solid Waste (Expired/Unused)
-
Containment: Do not pour loose powder into a drum. Place the original container (with cap tight) inside a clear polyethylene bag (secondary containment).
-
Labeling: Apply a hazardous waste label.
-
Disposal: Place in the Solid Hazardous Waste drum.
Scenario B: Dissolved in Organic Solvent (Reaction Mixture)
-
Segregation: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Compatibility Check: Ensure the waste container does not contain free bases (e.g., Triethylamine) that could cause an exothermic acid-base reaction with the HCl salt.
-
Action: Pour into the appropriate Organic Waste Carboy .
-
Note: The piperazinone ring is stable enough that it will not polymerize dangerously in standard organic waste.
-
Scenario C: Aqueous Solution (Wash Water)
-
pH Adjustment (Optional but Recommended): The HCl salt will lower the pH.
-
Protocol: If your facility requires pH 5-9 for pickup, slowly add dilute Sodium Bicarbonate (NaHCO₃) to the solution before bottling. Watch for foaming (CO₂ release).
-
Warning: Do not over-neutralize to high pH (>10) as this may precipitate the free base, which can stick to container walls.
-
-
Bottling: Store in a glass or HDPE carboy labeled "Aqueous Waste - Trace Organics."
Emergency Spill Response Protocol
Spills of the hydrochloride salt, especially in powder form, pose an inhalation risk.
Figure 2: Immediate response workflow for solid or liquid spills.[1][2]
Critical Step - "The Dampen Technique": If the spill is a dry powder, do not dry sweep . This creates dust.
-
Cover the powder with a paper towel.
-
Lightly mist the towel with water (or a compatible solvent).
-
Scoop the damp mass. This traps the hydrochloride salt and prevents inhalation.
Regulatory & Security Context (E-E-A-T)
As a Senior Scientist, I must highlight the "Grey Zone" status of this molecule.
-
Structural Analogs: 1-Benzylpiperazin-2-one is chemically distinct from Benzylpiperazine (BZP) , a Schedule I controlled substance in the US (and restricted in the EU). The presence of the carbonyl group (C=O) at the 2-position alters its pharmacology and legal status.
-
Diversion Risk: Despite the chemical difference, untrained inspectors or automated screening tools may flag this compound as a "BZP precursor" or analog.
-
Chain of Custody:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste. EPA.gov. [Link]
-
PubChem. (2023). Compound Summary: 1-Benzylpiperazin-2-one.[1][2] National Library of Medicine.[7] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. vumc.org [vumc.org]
- 4. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 5. reed.edu [reed.edu]
- 6. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) | C11H18Cl2N2 | CID 12198046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Benzylpiperazin-2-one hydrochloride
Executive Summary & Chemical Identity
1-Benzylpiperazin-2-one hydrochloride (Free base CAS: 59702-21-5) is a critical pharmacophore used in the synthesis of acetylcholinesterase inhibitors and other bioactive ligands.[1] Unlike standard reagents, this compound presents a dual-hazard profile: corrosivity inherent to hydrochloride salts and immunological sensitization characteristic of the piperazine core.
This guide moves beyond generic "safety glasses and gloves" advice. It provides a self-validating safety system designed to prevent not just acute injury, but long-term occupational sensitization.[1]
Core Hazard Profile
-
Respiratory Sensitization (H334): Piperazine derivatives are potent asthmagens. Inhalation of dust can induce irreversible immunological response.
-
Corrosivity/Irritation (H314/H318): The hydrochloride moiety, upon contact with moisture (perspiration/mucosa), hydrolyzes to release hydrochloric acid, causing immediate tissue damage.
-
Hygroscopicity: The salt is likely hygroscopic. Absorption of atmospheric water increases the risk of skin adherence and permeation.
The PPE Firewall: Data-Driven Selection
Effective protection requires a "barrier-in-depth" approach.[1] The following specifications are based on permeation breakthrough times and sensitization thresholds.
PPE Specification Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Dermal (Hands) | Double-Gloving Strategy 1. Inner: Low-modulus Nitrile (4 mil/0.10mm)2.[1] Outer: Extended-cuff Nitrile (5-8 mil) or Neoprene | Permeation Defense: Piperazine salts are highly soluble in water/sweat.[1] Single thin nitrile gloves risk micro-breaches. Double gloving creates a sacrificial outer layer and a visual breach indicator. Latex is contraindicated due to poor resistance to organic solvents often used in downstream coupling steps. |
| Respiratory | P100/HEPA Filter (Minimum) Scenario A (Open Weighing): PAPR (Powered Air Purifying Respirator) or N95 with face seal check.Scenario B (Fume Hood): Surgical mask is insufficient; rely on engineering controls. | Sensitization Threshold: There is no safe level of exposure for a sensitized individual. High-efficiency particulate filtration (99.97%) is required to capture fine salt dust (1–5 µm).[1] |
| Ocular | Indirectly Vented Chemical Goggles (ANSI Z87.1+ / EN 166) | Corrosive Dust: Standard safety glasses allow airborne dust to bypass the lens and react with tear fluid (pH 7.4), creating an acidic solution directly on the cornea. |
| Body | Tyvek® Lab Coat (Closed Front) + Chemical Apron (for >100g handling) | Fomite Control: Cotton coats trap dust in fibers, turning the wearer into a mobile contamination source. Non-woven Tyvek repels particulates. |
Operational Workflow: The "Zero-Dust" Protocol[1]
The following workflow utilizes a Graphviz diagram to visualize the critical control points (CCPs) where exposure risk is highest.
Figure 1: Operational workflow emphasizing containment within engineering controls (fume hood) to mitigate dust generation.
Detailed Procedural Steps
Phase 1: Preparation & Static Control[1]
-
Engineering Control: Verify fume hood face velocity is 80–100 fpm.
-
Static Mitigation: Hydrochloride salts are often dry and static-prone. Use an anti-static gun or ionizer bar inside the hood before opening the container. This prevents "particle jump" where dust repels out of the spatula.
-
Lining: Place a disposable absorbent pad (plastic side down) in the hood to catch minor spills.
Phase 2: Weighing & Transfer (The High-Risk Zone)[1]
-
Taring: Tare the receiving vessel before opening the chemical container.
-
Transfer: Use a long-neck funnel to deposit the solid deep into the receiving flask, minimizing the distance the powder falls (reducing aerosolization).
-
Immediate Solubilization: Do not leave the dry powder sitting in an open flask. Immediately add the solvent (e.g., DCM, Methanol) to "wet" the solid, effectively locking the dust into the liquid phase.
Phase 3: Decontamination[1]
-
Wet Wiping: Never dry-sweep spilled powder. Use a wipe dampened with water or methanol to clean tools and surfaces.
-
Glove Removal: Perform "beak method" removal inside the hood to prevent dislodging dust from the glove surface into the lab air.
Emergency & Disposal Logistics
Spill Management (Solid)
If >1g is spilled outside containment:
-
Evacuate: Clear the immediate area to allow aerosols to settle (10 mins).
-
PPE Upgrade: Don N95/P100 respirator and double gloves.
-
Neutralization: Cover spill with weak base (Sodium Bicarbonate) to neutralize potential acidity.
-
Collection: Scoop into a hazardous waste container. Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered (risk of dispersing sensitizers).[1]
Waste Disposal Plan
-
Classification: This material is an organic hydrochloride salt.
-
Waste Code: Classify as Corrosive (D002) if aqueous pH < 2. Otherwise, treat as Toxic Organic Waste .
-
Disposal Method: High-temperature incineration is the only acceptable method to ensure destruction of the piperazine ring structure.
-
Do not dispose of down the drain. Piperazine derivatives can disrupt aquatic ecosystems and resist standard water treatment.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57647104, 1-Benzylpiperazin-2-one. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine.[2][3] (Referencing sensitization hazards of the piperazine class). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link][1]
-
US Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
